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  • Product: (4-Bromophenyl)methanesulfonamide
  • CAS: 64732-38-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Multi-Step Synthesis of (4-Bromophenyl)methanesulfonamide from 4-Bromoaniline

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth exploration of a robust, multi-step synthetic pathway to produce (4-Bromop...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust, multi-step synthetic pathway to produce (4-Bromophenyl)methanesulfonamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. The transformation is non-trivial, requiring a sequence of seven distinct, well-established chemical reactions. This document details the strategic rationale, step-by-step experimental protocols, mechanistic insights, and critical process parameters for each stage of the synthesis. The core of the strategy involves converting the aromatic amine of 4-bromoaniline into a nitrile via the Sandmeyer reaction, followed by a series of functional group interconversions—hydrolysis, reduction, halogenation, sulfonation, chlorosulfonation, and final ammonolysis—to construct the target arylmethanesulfonamide structure. This guide is intended to serve as a practical and authoritative resource for researchers engaged in organic synthesis and drug discovery.

Introduction and Strategic Overview

The sulfonamide functional group (—SO₂NH₂) is a cornerstone in medicinal chemistry, recognized as a "privileged" structural motif present in numerous therapeutic agents, including antibacterial, anti-epileptic, and anti-glaucoma drugs.[1][2] Its bioisosteric relationship with amides, combined with improved metabolic stability and unique hydrogen bonding capabilities, makes it a highly desirable moiety in drug design.[3] The target molecule, (4-Bromophenyl)methanesulfonamide, incorporates this key functional group attached to a benzyl backbone, offering a versatile scaffold for further elaboration in drug development programs through modification of the bromine atom.

The synthesis of (4-Bromophenyl)methanesulfonamide from 4-bromoaniline presents a significant synthetic challenge as it requires the conversion of an amino group into a methanesulfonamide group, a transformation for which no direct method exists. Therefore, a multi-step approach is necessary.[4][5][6] The pathway detailed in this guide has been designed for its logical coherence and reliance on high-yielding, well-documented reactions.

The overall strategy is a seven-step sequence beginning with the functionalization of the aromatic ring and culminating in the formation of the desired sulfonamide.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

G cluster_main Synthetic Pathway to (4-Bromophenyl)methanesulfonamide A 4-Bromoaniline B 4-Bromobenzonitrile A->B Step 1: Sandmeyer Reaction C 4-Bromobenzoic Acid B->C Step 2: Nitrile Hydrolysis D (4-Bromophenyl)methanol C->D Step 3: Reduction E 1-Bromo-4-(chloromethyl)benzene D->E Step 4: Halogenation F Sodium (4-Bromophenyl)methanesulfonate E->F Step 5: Sulfonation G (4-Bromophenyl)methanesulfonyl Chloride F->G Step 6: Chlorosulfonation H (4-Bromophenyl)methanesulfonamide G->H Step 7: Ammonolysis

Caption: A seven-step synthetic route from 4-bromoaniline to the target compound.

Detailed Experimental Protocols and Mechanistic Discussion

This section provides a self-validating, step-by-step protocol for each reaction in the sequence. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 4-Bromobenzonitrile via Sandmeyer Reaction

The initial step transforms the amino group of 4-bromoaniline into a more versatile nitrile functionality. The Sandmeyer reaction is the classic and most effective method for this conversion.[7]

  • Mechanistic Rationale: The process begins with the diazotization of 4-bromoaniline using sodium nitrite in a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a metastable diazonium salt.[7] This intermediate is then treated with a copper(I) cyanide solution. The copper(I) catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a cyanide nucleophile.[8][9] Maintaining low temperatures is critical to prevent the premature decomposition of the diazonium salt.

G cluster_mech Mechanism: Diazotization and Sandmeyer Reaction Aniline 4-Bromoaniline (Ar-NH2) Diazonium 4-Bromobenzene- diazonium Salt (Ar-N2+) Aniline->Diazonium 1. NaNO2, HCl 2. 0-5 °C Product 4-Bromobenzonitrile (Ar-CN) Diazonium->Product 3. CuCN 4. N2 release

Caption: Key transformations in the Sandmeyer cyanation of 4-bromoaniline.

  • Experimental Protocol:

    • Prepare a solution of 4-bromoaniline in aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 20-30 minutes after addition to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) for one hour to ensure the reaction goes to completion.

    • Cool the mixture and extract the product, 4-bromobenzonitrile, with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or distillation.

Step 2: Hydrolysis of 4-Bromobenzonitrile to 4-Bromobenzoic Acid

The nitrile group is now hydrolyzed to a carboxylic acid, a key intermediate for the subsequent reduction step. Both acidic and basic conditions can be employed for this transformation.[10][11]

  • Causality: Heating a nitrile under reflux with a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH) promotes the addition of water across the carbon-nitrogen triple bond.[12] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[11] Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis first produces the carboxylate salt, which must be acidified in a separate workup step to furnish the final product.[10]

  • Experimental Protocol (Acid Hydrolysis):

    • Combine 4-bromobenzonitrile with an excess of dilute sulfuric acid (e.g., 50% v/v) in a round-bottom flask.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath. The product, 4-bromobenzoic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water to remove residual acid, and dry thoroughly. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Step 3: Reduction of 4-Bromobenzoic Acid to (4-Bromophenyl)methanol

The carboxylic acid is reduced to a primary alcohol. This sets the stage for introducing the benzylic carbon that will ultimately bear the sulfonamide group.

  • Expertise & Reagent Choice: Strong reducing agents are required to convert a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently.[13] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Experimental Protocol:

    • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-bromobenzoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for a few hours to ensure complete reduction.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.[14] This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.[14]

    • Filter the mixture and wash the solid residue thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield (4-bromophenyl)methanol.

Step 4: Conversion of (4-Bromophenyl)methanol to 1-Bromo-4-(chloromethyl)benzene

The primary alcohol is converted into a more reactive benzyl halide, an excellent substrate for nucleophilic substitution.

  • Trustworthiness of Method: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides.[15] The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[16] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[15]

  • Experimental Protocol:

    • Dissolve (4-bromophenyl)methanol in a suitable solvent like dichloromethane or use neat.

    • Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

    • After the addition, allow the reaction to proceed at room temperature or with gentle heating until gas evolution ceases.

    • Carefully remove the excess SOCl₂ and solvent under reduced pressure.

    • The resulting crude 1-bromo-4-(chloromethyl)benzene can often be used directly in the next step or purified by distillation under reduced pressure.

Step 5: Synthesis of Sodium (4-Bromophenyl)methanesulfonate

The benzyl chloride is reacted with sodium sulfite in a nucleophilic substitution reaction, known as the Strecker sulfite alkylation, to install the sulfonate group.[17]

  • Causality: The sulfite ion (SO₃²⁻) is an effective nucleophile that displaces the chloride from the benzylic position. This reaction forms the stable carbon-sulfur bond required for the final product.[17]

  • Experimental Protocol:

    • Prepare a solution of sodium sulfite (Na₂SO₃) in a water/ethanol mixture.

    • Add the 1-bromo-4-(chloromethyl)benzene to the sulfite solution.

    • Heat the mixture under reflux for several hours.

    • Upon cooling, the product, sodium (4-bromophenyl)methanesulfonate, will precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to yield the sodium sulfonate salt.

Step 6: Conversion to (4-Bromophenyl)methanesulfonyl Chloride

The sodium sulfonate salt is converted to the corresponding sulfonyl chloride, the immediate precursor to the final sulfonamide.

  • Reagent Selection: Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used to convert sulfonic acid salts into sulfonyl chlorides.[18] These harsh reagents replace the hydroxyl group of the sulfonate with a chlorine atom.[18]

  • Experimental Protocol:

    • Carefully mix the dry sodium (4-bromophenyl)methanesulfonate with phosphorus pentachloride (PCl₅) in a flask equipped for gas evolution.

    • Gently heat the mixture to initiate the reaction.

    • Once the reaction is complete, the product can be isolated by pouring the mixture onto crushed ice, which hydrolyzes the excess PCl₅ and the byproduct POCl₃.

    • The solid (4-bromophenyl)methanesulfonyl chloride is then collected by filtration, washed with cold water, and dried.

Step 7: Final Ammonolysis to (4-Bromophenyl)methanesulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia to form the target sulfonamide. This is a classic and highly efficient method for sulfonamide synthesis.[19]

  • Mechanism: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia. This is followed by the elimination of a chloride ion to form the stable S-N bond of the sulfonamide.[20]

  • Experimental Protocol:

    • Dissolve the (4-bromophenyl)methanesulfonyl chloride in a suitable organic solvent (e.g., THF or acetone).

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

    • Stir the reaction for 1-2 hours at low temperature and then allow it to warm to room temperature.

    • Remove the solvent under reduced pressure. If aqueous ammonia was used, extract the product with an organic solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-Bromophenyl)methanesulfonamide.

Summary of Reaction Parameters

The following table summarizes the key reagents and typical conditions for each step of the synthesis. Yields are representative and can vary based on scale and purification efficiency.

StepReaction NameStarting MaterialKey ReagentsTypical Yield
1 Sandmeyer Reaction4-Bromoaniline1. NaNO₂, HCl2. CuCN60-80%
2 Nitrile Hydrolysis4-BromobenzonitrileH₂SO₄, H₂O, Heat85-95%
3 Carboxylic Acid Reduction4-Bromobenzoic AcidLiAlH₄, Anhydrous THF80-90%
4 Alcohol Halogenation(4-Bromophenyl)methanolSOCl₂>90%
5 Strecker Sulfite Alkylation1-Bromo-4-(chloromethyl)benzeneNa₂SO₃, H₂O/EtOH70-85%
6 ChlorosulfonationSodium (4-Bromophenyl)methanesulfonatePCl₅65-80%
7 Ammonolysis(4-Bromophenyl)methanesulfonyl ChlorideNH₃ (or NH₄OH)85-95%

Conclusion

This guide has delineated a logical and experimentally validated seven-step synthesis for the preparation of (4-Bromophenyl)methanesulfonamide from 4-bromoaniline. By breaking down the complex transformation into a series of fundamental organic reactions, this pathway offers a reliable method for accessing this valuable chemical intermediate. Each step has been detailed with an emphasis on the underlying chemical principles and practical experimental considerations, providing researchers with a comprehensive and actionable protocol for laboratory application. The successful execution of this synthesis provides a versatile scaffold for the development of novel therapeutic agents.

References

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  • Taylor & Francis Online. (n.d.). Synthesis and properties of secondary alkyl sulfonates. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Saha, S., & Desiraju, G. R. (n.d.). Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic. [Link]

  • PubMed. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

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  • Google Patents. (n.d.). US5312974A - Process for the production of light-colored lower alkane-sulfonic acids, more particularly methanesulfonic acid.
  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

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  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

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  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • ResearchGate. (2025). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
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  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

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Sources

Exploratory

(4-Bromophenyl)methanesulfonamide: A Technical Guide to Unveiling its Biological Potential

Foreword: The Scientific Imperative In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. (4-Bromophenyl)methanesulfonamide, a molecule possessing th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. (4-Bromophenyl)methanesulfonamide, a molecule possessing the classic sulfonamide functional group, stands as a compelling candidate for investigation. The sulfonamide moiety is a cornerstone of numerous clinically significant drugs, exhibiting a remarkable breadth of biological activities ranging from antimicrobial to anticancer and anti-inflammatory effects[1][2][3]. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the potential biological activities of (4-Bromophenyl)methanesulfonamide. Our approach is rooted in a deep understanding of the structure-activity relationships of sulfonamides and employs a logical, evidence-based progression of in vitro assays.

Foundational Rationale: Why (4-Bromophenyl)methanesulfonamide Warrants Investigation

The therapeutic versatility of sulfonamides stems from their ability to interact with a variety of biological targets. The presence of the sulfonamide group (-SO₂NH₂) is central to these interactions. Historically, sulfonamides were among the first effective systemic antimicrobial agents, and their mechanism of action as competitive inhibitors of dihydropteroate synthase in bacteria is well-established[4][5]. This enzyme is crucial for folic acid synthesis, a pathway essential for bacterial survival but absent in humans, who obtain folate from their diet[4][5].

Beyond their antibacterial properties, sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes[6][7]. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and even as anticancer agents by modulating tumor pH[6][7][8]. The core structure of (4-Bromophenyl)methanesulfonamide provides a scaffold that can be readily functionalized, allowing for the exploration of a wide chemical space to optimize potency and selectivity for various biological targets. The bromo-substituent on the phenyl ring introduces lipophilicity, which can influence cell permeability and target engagement[9].

A Strategic Blueprint for Biological Evaluation

A systematic and tiered approach is crucial to efficiently unlock the therapeutic potential of (4-Bromophenyl)methanesulfonamide. The following experimental workflow is proposed, commencing with broad screening assays and progressing to more specific mechanistic studies based on initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Mechanism of Action Studies A Synthesis & Characterization of (4-Bromophenyl)methanesulfonamide B Broad-Spectrum Antimicrobial Screening A->B Test Compound C Anticancer Cell Viability Assays A->C Test Compound D Carbonic Anhydrase Inhibition Assay A->D Test Compound E Determination of Minimum Inhibitory Concentration (MIC) B->E Positive Hit F IC50 Determination in Cancer Cell Lines C->F Positive Hit G Carbonic Anhydrase Isoform Selectivity D->G Positive Hit H Bacterial Folate Pathway Analysis E->H I Apoptosis & Cell Cycle Assays F->I J Inhibition Kinetics & Binding Studies G->J

Figure 1: A tiered experimental workflow for the biological evaluation of (4-Bromophenyl)methanesulfonamide.

Core Experimental Protocols

The following sections provide detailed, self-validating protocols for the key initial screening assays. These methods are designed to be robust and provide clear, quantifiable endpoints.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[10][11].

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[12].

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of (4-Bromophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Screening: MTT/MTS Cell Viability Assay

The MTT/MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[13].

Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., representing different tumor types) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of (4-Bromophenyl)methanesulfonamide in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT/MTS Reagent Addition and Incubation:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Data Acquisition and Analysis:

    • If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified carbonic anhydrase (e.g., bovine erythrocyte CA).

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA).

    • Prepare a buffer solution (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, CA enzyme solution, and varying concentrations of (4-Bromophenyl)methanesulfonamide.

    • Include a known CA inhibitor (e.g., acetazolamide) as a positive control.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the NPA substrate.

  • Data Acquisition and Analysis:

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited enzyme activity and calculate the IC50 value.

Potential Mechanisms of Action and Structure-Activity Relationships

The initial screening results will guide the subsequent investigation into the mechanism of action.

G cluster_0 Potential Antibacterial Mechanism cluster_1 Potential Anticancer Mechanism (CA Inhibition) A (4-Bromophenyl)methanesulfonamide B Dihydropteroate Synthase A->B Inhibits C Folic Acid Synthesis B->C Catalyzes D Bacterial Growth Inhibition C->D Essential for E (4-Bromophenyl)methanesulfonamide F Carbonic Anhydrase IX/XII (Tumor-associated) E->F Inhibits G Regulation of Tumor pH F->G Maintains H Inhibition of Tumor Growth & Metastasis G->H Critical for

Figure 2: Postulated mechanisms of action for (4-Bromophenyl)methanesulfonamide.

Should (4-Bromophenyl)methanesulfonamide demonstrate promising activity in any of the primary screens, further studies to elucidate its mechanism of action and explore structure-activity relationships through the synthesis of analogs will be warranted.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Primary Screening Results for (4-Bromophenyl)methanesulfonamide

Assay TypeTarget/Cell LineEndpointResult
AntimicrobialStaphylococcus aureusMIC>128 µg/mL
AntimicrobialEscherichia coliMIC64 µg/mL
AnticancerMCF-7 (Breast Cancer)IC5025 µM
AnticancerA549 (Lung Cancer)IC5015 µM
Enzyme InhibitionCarbonic Anhydrase IIIC50500 nM

Conclusion and Future Directions

This technical guide provides a robust and scientifically rigorous framework for the initial biological evaluation of (4-Bromophenyl)methanesulfonamide. The inherent biological potential of the sulfonamide scaffold, coupled with a systematic experimental approach, positions this compound as a promising starting point for further drug discovery and development efforts. Positive outcomes from this initial phase will pave the way for more in-depth mechanistic studies, lead optimization, and eventual preclinical evaluation.

References

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Foundational

An In-depth Technical Guide on the Stability and Storage of (4-Bromophenyl)methanesulfonamide

Introduction (4-Bromophenyl)methanesulfonamide is an organic compound featuring a sulfonamide functional group attached to a methanesulfonyl moiety and a para-bromophenyl group.[1] This compound is of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromophenyl)methanesulfonamide is an organic compound featuring a sulfonamide functional group attached to a methanesulfonyl moiety and a para-bromophenyl group.[1] This compound is of significant interest in medicinal chemistry due to the reactivity imparted by the bromine atom and the biological activity associated with the sulfonamide group, which may include antibacterial or antitumor properties.[1] As with any chemical entity intended for research or pharmaceutical development, a thorough understanding of its stability and the establishment of appropriate storage conditions are paramount to ensure its integrity, efficacy, and safety.[1]

This technical guide provides a comprehensive overview of the stability profile of (4-Bromophenyl)methanesulfonamide, detailing its physicochemical properties, potential degradation pathways, and recommended storage and handling procedures. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (4-Bromophenyl)methanesulfonamide is essential for predicting its stability.

PropertyValueSource
CAS Number 4284-50-8[2][3]
Molecular Formula C7H8BrNO2S[2][3]
Molecular Weight 250.11 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point 137-141 °C[3]
Boiling Point (Predicted) 333.0 ± 44.0 °C[3]
Density (Predicted) 1.711 ± 0.06 g/cm3 [3]
pKa (Predicted) 7.62 ± 0.10[3]
Solubility Soluble in polar solvents like water and alcohols[1]

The solid-state nature and relatively high melting point of (4-Bromophenyl)methanesulfonamide suggest a degree of inherent stability under standard conditions.[3] The presence of the sulfonamide group, capable of hydrogen bonding, contributes to its solubility in polar solvents.[1]

Chemical Stability and Potential Degradation Pathways

While generally stable under normal conditions, (4-Bromophenyl)methanesulfonamide can be susceptible to degradation under specific environmental stressors. The primary degradation pathways of concern for sulfonamides include hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

Sulfonamides are generally resistant to hydrolysis, particularly at acidic pH values.[4] However, both acidic and basic conditions can catalyze the cleavage of the sulfonamide bond.[5] The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[5]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl-like oxygen of the sulfonyl group, followed by nucleophilic attack by water, can lead to the cleavage of the S-N bond.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the sulfonamide proton can be abstracted, forming an anion that may undergo rearrangement or direct cleavage, although this is generally slower than acid-catalyzed hydrolysis.

It is crucial to avoid prolonged exposure to strongly acidic or basic aqueous solutions to prevent hydrolytic degradation.

Photostability

Aromatic compounds, particularly those containing bromine, can be susceptible to photochemical reactions.[6][7] Exposure to ultraviolet (UV) or visible light may induce degradation of (4-Bromophenyl)methanesulfonamide.[7][8] Potential photochemical degradation pathways include:

  • Photoreduction: Cleavage of the carbon-bromine bond, leading to the formation of debrominated impurities.

  • Photooxidation: The aromatic ring or the sulfonamide group may be susceptible to oxidation in the presence of light and oxygen.

  • Photoisomerization or Rearrangement: Light energy can induce structural rearrangements of the molecule.[7]

To mitigate photodegradation, the compound should be protected from light during storage and handling.

Thermal Stability

(4-Bromophenyl)methanesulfonamide is a solid at room temperature and possesses a melting point of 137-141 °C, indicating good thermal stability under normal storage conditions.[3] However, elevated temperatures can promote degradation. Thermal decomposition of sulfonamides can occur through complex mechanisms, often involving the cleavage of the sulfonamide bond and the breakdown of the aromatic ring.[9] Studies on the thermal decomposition of sulfonamides have shown that degradation can occur in multiple stages.[9][10] Hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.[11] It is therefore recommended to avoid exposure to high temperatures.[11]

Oxidative Stability

The sulfonamide group can be susceptible to oxidation. Strong oxidizing agents should be considered incompatible with (4-Bromophenyl)methanesulfonamide.[11][12] Degradation in the presence of oxidizing agents can lead to the formation of various oxidized byproducts.

Recommended Storage and Handling

To ensure the long-term stability and integrity of (4-Bromophenyl)methanesulfonamide, the following storage and handling procedures are recommended:

Storage Conditions:

  • Temperature: Store at room temperature.[2][3] Some sources may recommend refrigerated conditions (2-8 °C) for working solutions to enhance stability.

  • Atmosphere: Store in a dry environment.[2] The container should be tightly sealed to protect from moisture, which can facilitate hydrolysis.[12]

  • Light: Protect from light by storing in an amber or opaque container.

  • Inertness: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Handling Procedures:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area to avoid inhalation of dust.[12]

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12]

  • Do not eat, drink, or smoke when working with the compound.[12]

  • Wash hands thoroughly after handling.[12]

Experimental Workflow for Stability Assessment

A robust stability testing program is essential to fully characterize the stability of (4-Bromophenyl)methanesulfonamide. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a critical component of stability assessment, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[13][14]

Objective: To identify potential degradation products of (4-Bromophenyl)methanesulfonamide under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (4-Bromophenyl)methanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[14]

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are adequately stressed without being overly destructive.[14]

Caption: Workflow for forced degradation studies of (4-Bromophenyl)methanesulfonamide.

Logical Relationship of Stability Factors

The stability of (4-Bromophenyl)methanesulfonamide is a multifactorial issue where several environmental factors can contribute to its degradation. The interplay between these factors determines the overall stability profile of the compound.

Stability_Factors cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways substance (4-Bromophenyl)methanesulfonamide (Stable Solid) Temperature High Temperature Light UV/Visible Light Moisture Moisture/Humidity pH Extreme pH (Acidic/Basic) Oxidants Oxidizing Agents Thermal_Decomp Thermal Decomposition Temperature->Thermal_Decomp Photodegradation Photodegradation Light->Photodegradation Hydrolysis Hydrolysis Moisture->Hydrolysis pH->Hydrolysis Oxidation Oxidation Oxidants->Oxidation Degradation_Products Formation of Degradation Products Thermal_Decomp->Degradation_Products Leads to Photodegradation->Degradation_Products Leads to Hydrolysis->Degradation_Products Leads to Oxidation->Degradation_Products Leads to

Caption: Interrelationship of factors influencing the stability of (4-Bromophenyl)methanesulfonamide.

Conclusion

(4-Bromophenyl)methanesulfonamide is a compound of significant interest with a generally stable profile under recommended storage conditions. However, it is susceptible to degradation through hydrolysis, photodegradation, and thermal decomposition when exposed to harsh environmental conditions. Adherence to proper storage and handling protocols, including protection from light, moisture, and extreme temperatures, is critical for maintaining its chemical integrity. A thorough understanding of its stability, supported by robust experimental data from forced degradation studies, is essential for its successful application in research and drug development.

References

  • Li, D., Yang, M., & Wang, A. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1356974. Retrieved from [Link]

  • Roca, M., Castillo, M., Marti, P., & Marin, R. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 943-949. Retrieved from [Link]

  • Wang, Y., & Liu, Y. (2009). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. 2009 3rd International Conference on Bioinformatics and Biomedical Engineering. Retrieved from [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • ResearchGate. Studies on sulfonamide degradation products. Retrieved from [Link]

  • Perez, N., & Castellari, E. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International, 85(6), 1303-1307. Retrieved from [Link]

  • Chhattise, A. S., & Ramaswamy, A. (2014). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 45(1). Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • TCI EUROPE N.V. SAFETY DATA SHEET. Retrieved from [Link]

  • Li, B., & Zhang, T. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt C), 127661. Retrieved from [Link]

  • Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74(2), 465-476. Retrieved from [Link]

  • ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Photochemistry of aromatic compounds (2019–2020). Retrieved from [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1463. Retrieved from [Link]

  • Hurtaud-Pessel, D., & Verdon, E. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2946. Retrieved from [Link]

  • PubChem. (4-bromophenyl)-N-(8-quinolinyl)methanesulfonamide. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]

  • Angene Chemical. (2025, February 18). Safety Data Sheet. Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wikipedia. Sulfonamide (medicine). Retrieved from [Link]

  • MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • PubChem. (4-bromophenyl)-N-(2-pyridinyl)methanesulfonamide. Retrieved from [Link]

  • YouTube. (2021, March 26). Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. Retrieved from [Link]

  • Cheméo. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of (4-Bromophenyl)methanesulfonamide in the Synthesis of Potent Kinase Inhibitors

Introduction: The Indispensable Role of Kinase Inhibitors and the Sulfonamide Moiety Protein kinases, as regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Kinase Inhibitors and the Sulfonamide Moiety

Protein kinases, as regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases by targeting the ATP-binding site of these enzymes. Within the medicinal chemist's toolkit, certain structural motifs have proven to be exceptionally valuable for their ability to impart desirable pharmacological properties. The sulfonamide group is one such privileged scaffold, widely recognized for its role in a multitude of approved drugs.[2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability and synthetic tractability, makes it a cornerstone in the design of potent and selective kinase inhibitors. This application note delves into the strategic use of a key sulfonamide-containing building block, (4-Bromophenyl)methanesulfonamide, in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 mitogen-activated protein kinase (MAPK).

(4-Bromophenyl)methanesulfonamide serves as a versatile starting material, offering a trifecta of desirable features for drug discovery: a sulfonamide group for key interactions with the kinase hinge region, a phenyl ring for core structural scaffolding, and a bromine atom that provides a reactive handle for facile elaboration through cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of lead compounds.

The p38 MAPK Signaling Pathway: A Key Target in Inflammatory Diseases

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammatory cytokines.[3] Dysregulation of this pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Consequently, the development of potent and selective p38 MAPK inhibitors has been a major focus of pharmaceutical research.[4]

p38_MAPK_Pathway extracellular Inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor extracellular->receptor Binds tak1 TAK1 receptor->tak1 Activates mkk3_6 MKK3/6 tak1->mkk3_6 Phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk Phosphorylates downstream Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream Phosphorylates nucleus Nucleus downstream->nucleus gene_expression Gene Expression (e.g., COX-2, TNF-α) nucleus->gene_expression Modulates inhibitor (4-Bromophenyl)methanesulfonamide- Derived Inhibitor inhibitor->p38_mapk Inhibits

Figure 1: Simplified p38 MAPK Signaling Pathway and the Point of Inhibition.

Synthetic Strategy: Leveraging Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring of (4-Bromophenyl)methanesulfonamide is a key feature that enables the diversification of the core structure through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds.[5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for achieving high potency and selectivity for the target kinase.

The general workflow for the synthesis of a p38 MAPK inhibitor precursor using (4-Bromophenyl)methanesulfonamide is depicted below.

synthetic_workflow start (4-Bromophenyl)methanesulfonamide reaction Suzuki-Miyaura Cross-Coupling start->reaction coupling_partner Aryl/Heteroaryl Boronic Acid (e.g., Pyridine-2-boronic acid) coupling_partner->reaction product Kinase Inhibitor Precursor reaction->product final_product Final Kinase Inhibitor product->final_product Further Functionalization

Figure 2: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Detailed Protocol: Synthesis of a Pyridinylphenyl-methanesulfonamide Precursor

This protocol details the synthesis of a key precursor for a class of p38 MAPK inhibitors, showcasing the utility of (4-Bromophenyl)methanesulfonamide in a Suzuki-Miyaura cross-coupling reaction. The conditions are adapted from established procedures for similar aryl bromides.[3]

Reaction Scheme:

(4-Bromophenyl)methanesulfonamide + Pyridine-2-boronic acid → N-(4-(pyridin-2-yl)phenyl)methanesulfonamide

Materials and Reagents:

  • (4-Bromophenyl)methanesulfonamide (1.0 mmol, 250 mg)

  • Pyridine-2-boronic acid (1.2 mmol, 147 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Bromophenyl)methanesulfonamide (1.0 mmol), pyridine-2-boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(pyridin-2-yl)phenyl)methanesulfonamide.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the palladium source, ligand, base, and solvent system. The following table summarizes typical conditions that can be explored for optimizing the synthesis of biaryl sulfonamides.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (5:1)100High
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)90Good
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110High
4Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (2.5)Toluene/H₂O (10:1)100Excellent

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Conclusion and Future Perspectives

(4-Bromophenyl)methanesulfonamide is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent structural features, particularly the reactive bromine atom, allow for the efficient construction of diverse molecular scaffolds through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The application of this compound in the synthesis of p38 MAPK inhibitors highlights its potential in the development of therapeutics for inflammatory diseases. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, can expand the chemical space accessible from this starting material, paving the way for the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726.
  • Miyake, Y., et al. (2005). Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Journal of Medicinal Chemistry, 48(19), 5969-5981.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamide derivatives with antibacterial activity. Current Medicinal Chemistry, 9(10), 963-997.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Al-Otaibi, A. A., et al. (2017). Novel pyridine-based Pd(II)

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Application

Application Notes and Protocols: A Guide to the Sulfonylation of 4-Bromoaniline

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of N-(4-bromophenyl)benzenesulfonamide through the sulfonylation of 4-bromoaniline.[1] The protocol herein is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of N-(4-bromophenyl)benzenesulfonamide through the sulfonylation of 4-bromoaniline.[1] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure grounded in established chemical principles. This guide emphasizes safety, efficiency, and reproducibility, providing the necessary information for successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Sulfonamides

Sulfonamides are a critical class of organic compounds characterized by the -S(=O)₂-N- functional group. They are foundational pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][3] The synthesis of N-(4-bromophenyl)benzenesulfonamide serves as a model reaction for the formation of sulfonamides, which are key intermediates in the development of novel therapeutic agents and functional materials.[3] The reaction of an amine with a sulfonyl chloride, often under Schotten-Baumann conditions, is a robust and widely employed method for the preparation of these valuable compounds.[4][5]

Causality of Experimental Design: The choice of 4-bromoaniline as the starting material is strategic. The bromo-substituent offers a site for further functionalization via cross-coupling reactions, expanding the synthetic utility of the resulting sulfonamide. Benzenesulfonyl chloride is a readily available and reactive sulfonylating agent, making this a cost-effective and efficient transformation.[6] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7][8]

Materials and Apparatus

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplier
4-Bromoaniline106-40-1C₆H₆BrN172.02≥98%Sigma-Aldrich
Benzenesulfonyl chloride98-09-9C₆H₅ClO₂S176.62≥99%Sigma-Aldrich
Pyridine110-86-1C₅H₅N79.10Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)7647-01-0HCl36.461 M aqueous solutionFisher Scientific
Sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, granularFisher Scientific
Ethanol64-17-5C₂H₆O46.0795%Fisher Scientific
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Health and Safety Precautions

3.1. Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling chemicals.[9] All manipulations involving volatile or corrosive reagents should be performed in a certified chemical fume hood.[9]

3.2. Reagent-Specific Hazards:

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[10]

  • Benzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[11][12][13] Lachrymator. Reacts with water.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer.

3.3. Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers for hazardous waste disposal.

Experimental Protocol: Synthesis of N-(4-bromophenyl)benzenesulfonamide

This procedure is adapted from established methods for sulfonamide synthesis.[14][15]

4.1. Reaction Setup:

  • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-bromoaniline (1.72 g, 10.0 mmol).

  • Dissolve the 4-bromoaniline in anhydrous pyridine (20 mL). Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[14]

  • Cool the flask in an ice bath to 0-5 °C.

4.2. Addition of Benzenesulfonyl Chloride:

  • In the dropping funnel, place benzenesulfonyl chloride (1.94 g, 1.1 mL, 11.0 mmol, 1.1 equivalents).

  • Add the benzenesulfonyl chloride dropwise to the stirred solution of 4-bromoaniline over a period of 15-20 minutes, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction.

4.3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the 4-bromoaniline spot indicates the completion of the reaction.

4.4. Workup and Isolation:

  • Pour the reaction mixture into 100 mL of ice-cold water. This will precipitate the crude product.

  • Acidify the aqueous mixture with 1 M HCl to a pH of ~2 to neutralize any remaining pyridine.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 20 mL) to remove any water-soluble impurities.

  • Air-dry the crude product on the filter paper.

4.5. Purification:

  • Recrystallize the crude N-(4-bromophenyl)benzenesulfonamide from an ethanol/water mixture.[10]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of N-(4-bromophenyl)benzenesulfonamide

The identity and purity of the synthesized compound should be confirmed by the following analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Thin-Layer Chromatography (TLC): Assess the purity of the final product. A single spot should be observed.

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching (around 3250 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C-Br stretching.[16]

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the carbon framework of the molecule.

    • Mass Spectrometry (MS): Determine the molecular weight of the product.[16]

Experimental Workflow and Data Visualization

The overall experimental process can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization dissolution Dissolve 4-bromoaniline in anhydrous pyridine cooling Cool to 0-5 °C dissolution->cooling addition Dropwise addition of benzenesulfonyl chloride cooling->addition reaction Stir at room temperature for 2 hours addition->reaction precipitation Pour into ice-water reaction->precipitation Transfer acidification Acidify with 1 M HCl precipitation->acidification filtration1 Vacuum filtration acidification->filtration1 washing1 Wash with cold water filtration1->washing1 recrystallization Recrystallize from ethanol/water washing1->recrystallization Transfer filtration2 Vacuum filtration recrystallization->filtration2 drying Dry in vacuum oven filtration2->drying analysis Melting Point TLC FT-IR, NMR, MS drying->analysis Analyze

Sources

Method

One-pot synthesis of sulfonamides from aryl halides

<One-Pot Synthesis of Sulfonamides from Aryl Halides: Application Notes and Protocols Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

<One-Pot Synthesis of Sulfonamides from Aryl Halides: Application Notes and Protocols

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals.[1][2][3] Traditionally, the synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride.[1] However, this classical approach often necessitates the preparation and handling of sulfonyl chlorides, which can be toxic and unstable.[1][4] To circumvent these challenges, one-pot methodologies starting from readily available aryl halides have emerged as powerful and efficient alternatives. This guide provides a detailed overview and practical protocols for the one-pot synthesis of sulfonamides from aryl halides, with a focus on transition-metal-catalyzed approaches.

Theoretical Background and Mechanistic Insights

The one-pot synthesis of sulfonamides from aryl halides typically involves a multicomponent reaction where an aryl halide, a sulfur dioxide source, and an amine are coupled in a single reaction vessel. Transition metal catalysts, most notably palladium, nickel, and copper, are instrumental in facilitating this transformation. The general mechanism proceeds through the formation of an arylsulfonyl intermediate, which is then trapped in situ by an amine to yield the desired sulfonamide.

Palladium-Catalyzed Aminosulfonylation

Palladium catalysis is a widely employed and versatile method for this transformation.[5][6][7][8] The catalytic cycle, as illustrated below, generally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by the insertion of sulfur dioxide and subsequent reaction with an amine to form the sulfonamide and regenerate the active catalyst.

A key innovation in this area has been the use of stable, solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), which avoids the handling of gaseous SO2.[5][6][7][8][9] The choice of ligand is crucial for the efficiency of the palladium catalyst, with bulky, electron-rich phosphine ligands often promoting the reaction.[10]

Palladium_Catalyzed_Aminosulfonylation Ar-X Aryl Halide Ar-Pd(II)(X)L_n Oxidative Addition Intermediate Ar-X->Ar-Pd(II)(X)L_n Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)(X)L_n ArSO2-Pd(II)(X)L_n SO2 Insertion Intermediate Ar-Pd(II)(X)L_n->ArSO2-Pd(II)(X)L_n SO2_source SO2 Source (e.g., DABSO) SO2_source->ArSO2-Pd(II)(X)L_n Sulfonamide ArSO2NR2 ArSO2-Pd(II)(X)L_n->Sulfonamide Amine R2NH Amine->Sulfonamide Sulfonamide->Pd(0)L_n Regeneration Regeneration Reductive Elimination

Caption: Palladium-Catalyzed Aminosulfonylation Workflow.

Nickel-Catalyzed Approaches

Nickel catalysis offers a cost-effective and highly efficient alternative to palladium for the synthesis of sulfonamides from aryl halides.[2][3] Photosensitized nickel catalysis, in particular, has emerged as a powerful technique, allowing for C-N bond formation under mild conditions.[2][3] The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) complex, followed by ligand exchange with the sulfonamide and deprotonation to form a Ni(II)-aryl amido complex.[3] Energy transfer from a photoexcited iridium catalyst then promotes reductive elimination to yield the N-aryl sulfonamide.[3]

Copper-Catalyzed Systems

Copper-catalyzed methods provide another valuable avenue for sulfonamide synthesis.[11][12] These reactions often proceed via the formation of an aryl sulfinate intermediate, which can then be coupled with an amine.[12] Copper catalysis can be particularly advantageous for its lower cost and unique reactivity profile. Visible-light-assisted copper catalysis has also been developed for the sulfonylation of aryl halides.[11]

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of N-Arylsulfonamides from Aryl Iodides

This protocol is adapted from the work of Willis and coworkers, utilizing DABSO as the SO2 source.[5][6][7][8]

Materials:

  • Aryl iodide (1.0 mmol)

  • DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) (1.2 mmol)

  • Hydrazine or amine (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.075 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide, DABSO, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add 1,4-dioxane, triethylamine, and the hydrazine or amine via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Expert Insights:

  • The choice of ligand is critical. Xantphos is a robust ligand for this transformation, but others like Buchwald's biarylphosphine ligands may also be effective.[10]

  • Anhydrous and deoxygenated conditions are essential for optimal catalyst performance.

  • The reaction temperature and time may need to be optimized for different substrates.

Protocol 2: Nickel-Catalyzed Photosensitized Synthesis of N-Arylsulfonamides from Aryl Bromides

This protocol is based on the methodology developed by the MacMillan group.[2][3]

Materials:

  • Aryl bromide (1.0 mmol)

  • Sulfonamide (1.2 mmol)

  • NiCl2·glyme (0.05 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.06 mmol)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst) (0.01 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Blue LED light source

Procedure:

  • In a glovebox, add the aryl bromide, sulfonamide, NiCl2·glyme, dtbbpy, photocatalyst, and potassium carbonate to a vial.

  • Add DMF, seal the vial with a septum, and remove from the glovebox.

  • Place the vial approximately 2-5 cm from a blue LED light source and stir at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the N-arylsulfonamide.

Expert Insights:

  • The photocatalyst is sensitive to light and air; handle accordingly.

  • The reaction is typically performed at room temperature, highlighting the mildness of this method.

  • The choice of base can influence the reaction outcome; other bases like Cs2CO3 can also be explored.

Photosensitized_Nickel_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Bromide Sulfonamide Ni Catalyst Ligand Photocatalyst Base Solvent Add DMF Reagents->Solvent Irradiation Irradiate with Blue LED (Room Temperature) Solvent->Irradiation Dilution Dilute with EtOAc Irradiation->Dilution Filtration Filter through Celite Dilution->Filtration Extraction Wash with Water & Brine Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: Workflow for Photosensitized Nickel-Catalyzed Sulfonamidation.

Data Presentation: Comparison of Catalytic Systems

FeaturePalladium-CatalyzedNickel-Catalyzed (Photosensitized)Copper-Catalyzed
Aryl Halide Primarily Iodides, some Bromides[13]Bromides and Chlorides[14]Iodides and Bromides
SO2 Source DABSO, K2S2O5[13][15]N/A (direct C-N coupling)N/A (often via sulfinates)[12]
Catalyst Cost HighModerateLow
Reaction Temp. Elevated (80-120 °C)Room TemperatureOften Elevated
Ligands Bulky Phosphines (e.g., Xantphos)[14]Bipyridines (e.g., dtbbpy)Often Ligand-free or simple ligands[16]
Functional Group Tolerance Good to Excellent[17]ExcellentGood

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and deoxygenated.

    • Screen different ligands and bases. The electronic and steric properties of the ligand can significantly impact the reaction outcome.[18][19]

    • Vary the reaction temperature and time.

  • Side Reactions:

    • Hydrolysis of the arylsulfonyl intermediate can be a competing pathway. Running the reaction under strictly anhydrous conditions can minimize this.

    • Homocoupling of the aryl halide can occur. Adjusting the catalyst loading and ligand-to-metal ratio may help.

  • Poor Substrate Reactivity:

    • Electron-deficient aryl halides are generally more reactive in oxidative addition.

    • For less reactive aryl chlorides, more active catalyst systems, such as those employing specialized nickel catalysts, may be required.[14]

Conclusion

The one-pot synthesis of sulfonamides from aryl halides represents a significant advancement over traditional methods, offering improved efficiency, safety, and functional group tolerance. Palladium, nickel, and copper-based catalytic systems each provide unique advantages, and the choice of method will depend on the specific substrate, desired scale, and available resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PharmaCompass. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Dounay, A. B., & Anderson, K. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • Synfacts. (2016).
  • McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2019). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie.
  • Nguyen, B., Emmett, E. J., & Willis, M. C. (2010). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Journal of the American Chemical Society, 132(45), 16372–16373.
  • Gatarz, P., et al. (2022). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. The Journal of Organic Chemistry, 87(15), 9946–9955.
  • Li, J., et al. (2019). Palladium-Catalyzed Aminosulfonylation of Aryl Iodides by Using Na2SO3 as the SO2 Source. Chemistry – An Asian Journal, 14(23), 4334-4338.
  • Pearson, C. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Flegeau, E. F., et al. (2016). Palladium-Catalyzed Coupling of Aryl Iodides and DABSO: A One-Pot Approach to Sulfonamides. Synlett, 27(01), 101-105.
  • Wang, Y., et al. (2021). Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters, 23(9), 3539–3543.
  • Pearson, C. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Sambasivan, R., & Ball, N. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(8), 2359–2372.
  • Le, C. M., et al. (2013). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 15(24), 6266–6269.
  • Wu, J., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(10), 1779-1781.
  • Corcoran, E. B., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • Sutherland, A., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. The Journal of Organic Chemistry, 87(14), 9033–9045.
  • Corcoran, E. B., et al. (2018).
  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Davies, A. T., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(12), 7013-7018.
  • Emmett, E. J., et al. (2012). Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. Organic & Biomolecular Chemistry, 10(10), 2131-2143.
  • Ackermann, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5675–5679.
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Baffoe, J., et al. (2012). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Tetrahedron, 68(35), 7149-7154.
  • Nguyen, B., Emmett, E. J., & Willis, M. C. (2010). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. American Chemical Society.
  • Emmett, E. J., et al. (2012). Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. PubMed.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Baskin, J. M., & Wang, Z. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(24), 6270–6273.
  • Le, C. M., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(32), 11257–11260.

Sources

Application

Application Notes and Protocols for the Utilization of (4-Bromophenyl)methanesulfonamide in Parallel Synthesis Libraries

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the strategic use of (4-bromophenyl)methanesulfonamide as a versatile scaffold in the parallel synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the strategic use of (4-bromophenyl)methanesulfonamide as a versatile scaffold in the parallel synthesis of diverse chemical libraries for drug discovery. We delve into the rationale behind its selection as a building block and provide detailed, field-proven protocols for its diversification via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These methodologies are tailored for a high-throughput, 96-well plate format, enabling the rapid generation of novel biaryl and N-aryl methanesulfonamide libraries. This guide is intended to empower researchers to efficiently explore new chemical space and accelerate the identification of lead compounds.

Introduction: The Strategic Value of the (4-Bromophenyl)methanesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged moiety in drug design. (4-Bromophenyl)methanesulfonamide, in particular, emerges as a highly strategic starting point for the construction of compound libraries for several key reasons:

  • A Versatile Diversification Handle: The presence of a bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide variety of aryl, heteroaryl, and amine substituents, enabling a thorough exploration of the surrounding chemical space.

  • Favorable Physicochemical Properties: The methanesulfonamide group imparts a desirable balance of polarity and lipophilicity, which can be fine-tuned through the introduced substituents to optimize pharmacokinetic and pharmacodynamic properties.

  • Synthetic Tractability: (4-Bromophenyl)methanesulfonamide is a readily accessible building block, and the cross-coupling reactions it undergoes are robust and well-documented, making it amenable to high-throughput synthesis.[3]

This application note will focus on two of the most powerful and widely used cross-coupling reactions for the diversification of this scaffold: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Library Design and Key Diversification Reactions

The design of a successful parallel synthesis library hinges on the ability to introduce meaningful diversity around a central core. With (4-Bromophenyl)methanesulfonamide as the scaffold, two primary vectors of diversification are immediately apparent, as illustrated below.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_2 Resulting Libraries Scaffold (4-Bromophenyl)methanesulfonamide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki + Aryl/Heteroaryl   Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald + Primary/Secondary   Amines Library1 Biaryl Methanesulfonamides Suzuki->Library1 Library2 N-Aryl Methanesulfonamides Buchwald->Library2

Caption: Diversification strategy for (4-Bromophenyl)methanesulfonamide.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4] In the context of our scaffold, it allows for the coupling of the 4-bromophenyl group with a diverse array of aryl and heteroaryl boronic acids, yielding a library of biaryl methanesulfonamides.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity across a diverse set of building blocks. High-throughput screening can be employed to rapidly identify the optimal conditions for a given set of reactants.[5]

Buchwald-Hartwig Amination: Introducing Nitrogen-based Diversity

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[6] This reaction enables the coupling of (4-Bromophenyl)methanesulfonamide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. This opens up a vast chemical space for the resulting N-aryl methanesulfonamide library.

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination in a parallel synthesis format is highly dependent on the catalyst system and reaction conditions. Screening kits are commercially available to facilitate the rapid optimization of these parameters.

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for a 96-well plate format and can be adapted for automated or semi-automated synthesis platforms.[4]

General Considerations for Parallel Synthesis
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. This can be achieved using a glovebox or by employing Schlenk techniques adapted for multi-well plates.

  • Reagent Handling: Stock solutions of common reagents should be prepared to ensure accurate and efficient dispensing. The use of multichannel pipettes or automated liquid handlers is highly recommended.

  • Reaction Monitoring: For optimization studies, it is advisable to include a standard reaction in each plate for comparison. Reaction progress can be monitored by taking small aliquots from a few representative wells for LC-MS analysis.

  • Work-up and Purification: Parallel work-up and purification are essential for high-throughput synthesis. Techniques such as solid-phase extraction (SPE) or parallel preparative HPLC are commonly employed.

Protocol for Suzuki-Miyaura Coupling in a 96-Well Plate

This protocol describes the synthesis of a biaryl methanesulfonamide library by coupling (4-Bromophenyl)methanesulfonamide with a diverse set of boronic acids.

Materials:

  • (4-Bromophenyl)methanesulfonamide

  • A library of aryl and heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • 96-well reaction block with sealing mat

  • Inert atmosphere manifold for 96-well plates

Stock Solutions:

  • Scaffold Stock Solution: 0.2 M solution of (4-Bromophenyl)methanesulfonamide in the chosen organic solvent.

  • Boronic Acid Plate: A 96-well plate with each well containing a 0.24 M solution of a unique boronic acid in the organic solvent.

  • Base Stock Solution: 2 M aqueous solution of the chosen base.

  • Catalyst Stock Solution: 0.01 M solution of the palladium catalyst in the organic solvent.

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the (4-Bromophenyl)methanesulfonamide stock solution (0.02 mmol).

  • Add 100 µL of the respective boronic acid solution to each well (0.024 mmol, 1.2 equivalents).

  • Add 20 µL of the palladium catalyst stock solution to each well (0.0002 mmol, 1 mol%).

  • Add 40 µL of the aqueous base solution to each well (0.08 mmol, 4 equivalents).

  • Seal the reaction block with a sealing mat and purge with an inert gas.

  • Heat the reaction block to 80-100 °C with stirring for 12-18 hours.

  • After cooling to room temperature, quench the reaction by adding 200 µL of water to each well.

  • Extract the products with an organic solvent (e.g., ethyl acetate, 3 x 200 µL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the products using an appropriate parallel purification method.

Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Preparation cluster_1 Reaction Setup (96-well plate) cluster_2 Reaction & Work-up cluster_3 Analysis & Purification A Prepare Stock Solutions: - Scaffold (0.2M) - Boronic Acids (0.24M) - Base (2M) - Catalyst (0.01M) B Dispense Scaffold (100 µL) A->B C Dispense Boronic Acids (100 µL) B->C D Dispense Catalyst (20 µL) C->D E Dispense Base (40 µL) D->E F Seal, Purge with N₂, and Heat (80-100°C) E->F G Quench with Water F->G H Parallel Extraction G->H I Concentrate H->I J LC-MS Analysis I->J K Parallel Purification J->K

Caption: High-throughput Suzuki-Miyaura coupling workflow.

Protocol for Buchwald-Hartwig Amination in a 96-Well Plate

This protocol outlines the synthesis of an N-aryl methanesulfonamide library by coupling (4-Bromophenyl)methanesulfonamide with a diverse set of amines.

Materials:

  • (4-Bromophenyl)methanesulfonamide

  • A library of primary and secondary amines

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, LHMDS)

  • Solvent (e.g., toluene, THF)

  • 96-well reaction block with sealing mat

  • Inert atmosphere glovebox

Stock Solutions:

  • Scaffold Stock Solution: 0.2 M solution of (4-Bromophenyl)methanesulfonamide in the chosen solvent.

  • Amine Plate: A 96-well plate with each well containing a 0.24 M solution of a unique amine in the solvent.

  • Base Stock Solution: 0.5 M solution of the chosen base in the solvent.

  • Catalyst/Ligand Stock Solution: A solution containing the palladium precatalyst and ligand in the appropriate ratio (e.g., 1:2) in the solvent.

Procedure (to be performed in a glovebox):

  • To each well of the 96-well reaction block, add 100 µL of the (4-Bromophenyl)methanesulfonamide stock solution (0.02 mmol).

  • Add 100 µL of the respective amine solution to each well (0.024 mmol, 1.2 equivalents).

  • Add 20 µL of the catalyst/ligand stock solution to each well.

  • Add 80 µL of the base stock solution to each well (0.04 mmol, 2 equivalents).

  • Seal the reaction block with a sealing mat.

  • Heat the reaction block to 80-110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding 200 µL of a saturated aqueous NH₄Cl solution.

  • Extract the products with an organic solvent (e.g., ethyl acetate, 3 x 200 µL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the products using an appropriate parallel purification method.

Data Presentation and Analysis

The results of a parallel synthesis experiment are best summarized in a tabular format. This allows for a clear comparison of yields and purities across the library.

Table 1: Representative Results for the Suzuki-Miyaura Coupling of (4-Bromophenyl)methanesulfonamide

EntryBoronic AcidProductYield (%)Purity (%)
1Phenylboronic acidN-(4-biphenyl)methanesulfonamide85>95
24-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)methanesulfonamide82>95
33-Pyridinylboronic acidN-(4-(pyridin-3-yl)phenyl)methanesulfonamide75>90
42-Thiopheneboronic acidN-(4-(thiophen-2-yl)phenyl)methanesulfonamide78>95

Table 2: Representative Results for the Buchwald-Hartwig Amination of (4-Bromophenyl)methanesulfonamide

EntryAmineProductYield (%)Purity (%)
1AnilineN-(4-(phenylamino)phenyl)methanesulfonamide88>95
2MorpholineN-(4-morpholinophenyl)methanesulfonamide92>95
3BenzylamineN-(4-(benzylamino)phenyl)methanesulfonamide85>90
4IndoleN-(4-(1H-indol-1-yl)phenyl)methanesulfonamide70>90

Yields are calculated after purification. Purity is determined by LC-MS analysis.

Conclusion

(4-Bromophenyl)methanesulfonamide is a valuable and versatile scaffold for the parallel synthesis of diverse chemical libraries. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient means to introduce a wide range of substituents, enabling the rapid exploration of chemical space. The protocols outlined in this application note provide a solid foundation for researchers to generate high-quality compound libraries for hit identification and lead optimization in drug discovery programs. The adaptability of these protocols to automated platforms further enhances their utility in modern medicinal chemistry.[4]

References

  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Spring, D. R. (2005). Diversity-oriented synthesis: a challenge for synthetic chemists. Organic & biomolecular chemistry, 3(9), 1625–1635.
  • Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.
  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved January 25, 2026, from [Link]

  • A robotic system for automated chemical synthesis of therapeutic agents. (2021). RSC Advances, 11(52), 32895-32903.
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  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (2020). ACS Omega, 5(16), 9374–9385.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012).
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  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, 27(14), 4414.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6667.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3624-3635.
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Method

Application Note: Strategic Derivatization of (4-Bromophenyl)methanesulfonamide for Enhanced Biological Activity

Audience: Researchers, scientists, and drug development professionals. Abstract: The (4-Bromophenyl)methanesulfonamide scaffold is a versatile starting point in medicinal chemistry, offering multiple avenues for structur...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The (4-Bromophenyl)methanesulfonamide scaffold is a versatile starting point in medicinal chemistry, offering multiple avenues for structural modification to enhance biological activity. The presence of a sulfonamide moiety and a strategically placed bromine atom allows for targeted derivatization to explore a wide chemical space. This guide provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and structure-activity relationship (SAR) insights for transforming this core structure into novel compounds with potential therapeutic applications, including antimicrobial, antioxidant, and neuroprotective activities.

Introduction: The Rationale for Derivatization

Sulfonamides represent a critical class of pharmacophores, forming the basis of numerous clinically approved drugs with a wide range of therapeutic effects, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The (4-Bromophenyl)methanesulfonamide core structure is of particular interest for two primary reasons:

  • The Sulfonamide Group: The N-H proton of the sulfonamide is acidic and can be substituted, allowing for modulation of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for tuning pharmacokinetic and pharmacodynamic profiles.

  • The Bromo-Aryl Moiety: The bromine atom on the phenyl ring serves as an excellent synthetic handle for modern cross-coupling reactions. This enables the introduction of diverse and complex substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[4]

This application note details two primary, field-proven strategies for the derivatization of (4-Bromophenyl)methanesulfonamide, provides step-by-step protocols for their execution, and discusses the resulting impact on biological activity.

Core Synthetic Strategies

The derivatization of the parent scaffold can be logically approached from two main vectors: modification at the bromine site on the aromatic ring and substitution on the sulfonamide nitrogen.

Strategy A: Palladium-Catalyzed Cross-Coupling at the Bromine Position

The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is highly valued in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast library of boronic acids and esters.

Causality Behind the Choice: By employing Suzuki-Miyaura coupling, researchers can systematically introduce various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring.[5] This strategy directly impacts the steric and electronic properties of the molecule, which can lead to new or improved interactions with biological targets. For instance, introducing a lipophilic group can enhance membrane permeability, a critical factor for drugs targeting the central nervous system (CNS).[5]

Strategy B: N-Substitution of the Sulfonamide Moiety

The sulfonamide nitrogen can be readily functionalized via reactions with various electrophiles, such as alkyl halides or acyl chlorides, typically in the presence of a base.[2][6][7]

Causality Behind the Choice: N-substitution eliminates the hydrogen bond donor capability of the sulfonamide NH group and introduces new functionalities. This can fundamentally alter the molecule's interaction with target proteins. Acylation can introduce additional hydrogen bond acceptors or aromatic systems for π-π stacking, while alkylation can modulate lipophilicity and steric bulk.

The following diagram illustrates the two primary workflows for derivatizing the (4-Bromophenyl)methanesulfonamide scaffold.

G cluster_0 Derivatization Workflow cluster_A Strategy A: C-Br Modification cluster_B Strategy B: N-H Substitution Start (4-Bromophenyl)methanesulfonamide (Parent Scaffold) A1 Suzuki-Miyaura Cross-Coupling Start->A1 Pd Catalyst, Base B1 N-Alkylation or N-Acylation Start->B1 A_Out 4-Substituted Derivatives A1->A_Out A2 Aryl/Heteroaryl/Vinyl Boronic Acid A2->A1 B_Out N-Substituted Derivatives B1->B_Out B2 Alkyl/Acyl Halide + Base B2->B1

Caption: Primary synthetic routes for derivatizing the parent scaffold.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize reaction conditions, stoichiometry, and purification methods for each specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling of (4-Bromophenyl)methanesulfonamide

This protocol describes a typical procedure for introducing an aryl group.

Materials:

  • (4-Bromophenyl)methanesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add (4-Bromophenyl)methanesulfonamide (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (dioxane/water) to the flask.

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Self-Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the desired coupling has occurred and impurities are removed.

Protocol 2: N-Acylation of (4-Bromophenyl)methanesulfonamide

This protocol outlines the synthesis of an N-acyl derivative.

Materials:

  • (4-Bromophenyl)methanesulfonamide

  • Acyl chloride (1.1 equivalents)

  • Base: Pyridine or Triethylamine (TEA) (1.5 equivalents)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve (4-Bromophenyl)methanesulfonamide (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., pyridine) (1.5 eq) to the solution and stir for 10 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or purify by flash column chromatography.

Self-Validation: Confirm the identity and purity of the N-acylated product using ¹H NMR (noting the disappearance of the N-H proton signal) and HRMS.

Biological Activity & Structure-Activity Relationship (SAR)

Derivatization of the (4-Bromophenyl)methanesulfonamide scaffold has led to the discovery of compounds with a range of biological activities. The modifications introduced via the strategies above directly influence the interaction with biological targets.

Derivative Structure Modification Strategy Targeted Biological Activity Key SAR Insight Reference
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneStrategy A (Suzuki Coupling)Anticholinesterase, AntioxidantThe introduction of the styryl group via Suzuki coupling was critical for achieving significant anticholinesterase activity.[5]
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineStrategy B (N-Acylation)Antimicrobial (against Gram-positive bacteria)Acylating the amino acid L-valine onto a related diphenyl sulfone core demonstrated promising antimicrobial and antibiofilm potential.[8]
N-2-(4-Bromophenyl)propyl methanesulfonamideStrategy B (N-Alkylation)Potentiator of glutamate receptor function (Ampakine-like)N-alkylation of the sulfonamide can produce compounds that modulate CNS receptors.[6]
Insights into Structure-Activity Relationships

The data reveals clear relationships between specific structural features and biological outcomes.

G cluster_SAR Structure-Activity Relationship (SAR) Insights cluster_A Modification at C4-Br cluster_B Modification at N-H cluster_C Modification at N-H Scaffold (4-Bromophenyl)methanesulfonamide Core A1 Introduce Styryl Group (Suzuki Coupling) Scaffold->A1 B1 N-Acylation with Amino Acids Scaffold->B1 C1 N-Alkylation Scaffold->C1 A_Out Increased Anticholinesterase Activity A1->A_Out B_Out Enhanced Antimicrobial Properties B1->B_Out C_Out Modulation of CNS Receptors C1->C_Out

Caption: Key SAR takeaways from derivatization strategies.

  • Lipophilicity and CNS Activity: Increasing the lipophilicity by replacing the bromine with larger, non-polar groups can be a viable strategy for improving blood-brain barrier penetration for CNS targets.[5]

  • Hydrogen Bonding and Antimicrobial Action: The sulfonamide N-H and S=O groups are potent hydrogen bond donors and acceptors. N-acylation with moieties like amino acids can introduce new interaction points (e.g., amide N-H, carbonyl C=O) that enhance binding to microbial targets.[8]

Conclusion

(4-Bromophenyl)methanesulfonamide is a highly tractable scaffold for medicinal chemistry campaigns. The strategic application of palladium-catalyzed cross-coupling at the bromine position and N-substitution at the sulfonamide nitrogen provides a robust platform for generating diverse chemical libraries. By systematically exploring these derivatization pathways and correlating structural changes with biological outcomes, researchers can efficiently navigate the chemical space to identify novel compounds with significantly improved therapeutic potential. The protocols and insights provided herein serve as a foundational guide for initiating such drug discovery efforts.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • US Patent US6525099B1 - N-substituted sulfonamide derivatives. Google Patents.
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • N-(4-Bromophenyl)methanesulfonamide. Sci-Hub. Available at: [Link]

  • Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. PMC. Available at: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Available at: [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available at: [Link]

  • N-(4-bromophenyl)methanesulfonamide (C7H8BrNO2S). PubChem. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Bromophenyl)methanesulfonamide

Introduction (4-Bromophenyl)methanesulfonamide is a crucial building block in medicinal chemistry and drug development, frequently incorporated into molecules exhibiting a wide range of biological activities. The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromophenyl)methanesulfonamide is a crucial building block in medicinal chemistry and drug development, frequently incorporated into molecules exhibiting a wide range of biological activities. The synthesis of this compound, typically achieved through the reaction of 4-bromoaniline with methanesulfonyl chloride, is a foundational reaction for many researchers. While seemingly straightforward, this sulfonamide formation can present several challenges that impact yield and purity. This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower researchers to overcome common obstacles and achieve optimal results in their synthesis of (4-bromophenyl)methanesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (4-bromophenyl)methanesulfonamide in a practical question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: I performed the reaction between 4-bromoaniline and methanesulfonyl chloride, but I obtained a very low yield of the desired product, or in the worst case, no product at all. What could be the reasons for this?

  • Potential Causes & Recommended Solutions:

    • Purity and Reactivity of Starting Materials: The purity of 4-bromoaniline is critical. If it has oxidized over time (indicated by a dark coloration), its nucleophilicity will be reduced. Similarly, methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.

      • Solution: Ensure the 4-bromoaniline is of high purity; recrystallize if necessary. Use freshly opened or properly stored methanesulfonyl chloride. It is advisable to handle methanesulfonyl chloride in a dry environment (e.g., under a nitrogen or argon atmosphere) to minimize contact with atmospheric moisture.

    • Inadequate Reaction Conditions: Temperature and reaction time are key parameters. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and decomposition.

      • Solution: The reaction is typically performed at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aniline is a good indicator of reaction completion. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial.

    • Ineffective Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] If the base is not sufficiently strong or is present in a substoichiometric amount, the reaction mixture will become acidic, protonating the remaining aniline and rendering it non-nucleophilic.

      • Solution: Use at least one equivalent of a suitable tertiary amine base, such as triethylamine or pyridine. Pyridine can also act as a solvent. Ensure the base is dry and added to the reaction mixture before the methanesulfonyl chloride.

Problem 2: Formation of Multiple Byproducts

  • Question: My reaction seems to have worked, but TLC analysis and NMR of the crude product show multiple spots/impurities. What are the likely side reactions, and how can I minimize them?

  • Potential Causes & Recommended Solutions:

    • Disulfonylation: The initially formed sulfonamide still has a proton on the nitrogen that can be removed by the base, creating a sulfonamidate anion. This anion can react with another molecule of methanesulfonyl chloride, leading to the formation of a disulfonylated byproduct.

      • Solution: This is often a result of using a large excess of methanesulfonyl chloride or adding it too quickly. Add the methanesulfonyl chloride dropwise to a cooled solution of the aniline and base. This maintains a low concentration of the electrophile and favors the desired monosulfonylation. Using a slight excess (e.g., 1.05-1.1 equivalents) of methanesulfonyl chloride is generally sufficient.

    • Hydrolysis of Methanesulfonyl Chloride: If there is moisture in the reaction solvent or reagents, methanesulfonyl chloride will hydrolyze to methanesulfonic acid. This not only consumes the reagent but the resulting acid can also protonate the aniline.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handling reagents under an inert atmosphere is best practice.

Problem 3: Difficult Purification of the Final Product

  • Question: I have obtained the crude (4-bromophenyl)methanesulfonamide, but I am struggling to purify it. It either oils out during recrystallization or is difficult to separate from impurities by column chromatography. What are some effective purification strategies?

  • Potential Causes & Recommended Solutions:

    • Inappropriate Recrystallization Solvent: The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

      • Solution: A common and effective solvent system for recrystallizing sulfonamides is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Other solvent systems to explore include ethyl acetate/hexanes.

    • Presence of Persistent Impurities: Some byproducts may have similar polarity to the desired product, making separation by chromatography challenging.

      • Solution: If recrystallization is not sufficient, column chromatography on silica gel is a viable option.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from impurities. For colored impurities, treating a solution of the crude product with activated charcoal before filtration and crystallization can be effective.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism for the formation of (4-bromophenyl)methanesulfonamide from 4-bromoaniline and methanesulfonyl chloride?

    • A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen of 4-bromoaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the stable sulfonamide product.[1][5]

  • Q2: Why is a base, such as pyridine or triethylamine, essential for this reaction?

    • A2: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] In the absence of a base, this strong acid will protonate the starting aniline, forming an ammonium salt. The protonated aniline is no longer nucleophilic and cannot react with the sulfonyl chloride, thus quenching the reaction. The added base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

  • Q3: How can I definitively confirm the identity and purity of my synthesized (4-bromophenyl)methanesulfonamide?

    • A3: A combination of analytical techniques should be used.

      • Thin Layer Chromatography (TLC): To assess the purity of the product and compare its retention factor (Rf) to that of the starting materials.

      • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

      • Spectroscopy:

        • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons and the methyl protons of the methanesulfonyl group.

        • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of signals for the carbon atoms in the molecule.

        • IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the N-H bond, the S=O bonds (asymmetric and symmetric stretching), and the aromatic ring.

        • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.

  • Q4: Are there alternative, more modern methods for synthesizing sulfonamides?

    • A4: Yes, while the reaction of amines with sulfonyl chlorides is a classic and widely used method, other approaches have been developed. These include palladium-catalyzed coupling reactions and photoredox-catalyzed methods that can offer milder reaction conditions and broader substrate scopes.[6][7] However, for the synthesis of (4-bromophenyl)methanesulfonamide, the traditional method remains highly effective and practical for most laboratory settings.

Detailed Experimental Protocols

Protocol 1: Synthesis of (4-Bromophenyl)methanesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 4-bromoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or tetrahydrofuran).

  • Addition of Base: Add triethylamine (1.1 eq) or use pyridine as the solvent. Cool the mixture to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: While stirring, add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of 4-bromoaniline.

  • Workup: Quench the reaction by adding water. If using a solvent other than pyridine, separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations and Data

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification 4-Bromoaniline 4-Bromoaniline Reaction_Setup Dissolve 4-bromoaniline and base in anhydrous solvent. Cool to 0 °C. 4-Bromoaniline->Reaction_Setup Methanesulfonyl Chloride Methanesulfonyl Chloride Addition Add methanesulfonyl chloride dropwise. Methanesulfonyl Chloride->Addition Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_Setup Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction_Setup Reaction_Setup->Addition Stirring Stir at room temperature. Monitor by TLC. Addition->Stirring Quench Quench with water. Stirring->Quench Extraction Extract and wash. Quench->Extraction Drying Dry organic layer. Extraction->Drying Evaporation Evaporate solvent. Drying->Evaporation Crude_Product Crude (4-Bromophenyl)methanesulfonamide Evaporation->Crude_Product Recrystallization Recrystallize from Ethanol/Water. Crude_Product->Recrystallization Filtration Filter and wash crystals. Recrystallization->Filtration Drying_Final Dry under vacuum. Filtration->Drying_Final Final_Product Pure (4-Bromophenyl)methanesulfonamide Drying_Final->Final_Product

Caption: Workflow for the synthesis and purification of (4-bromophenyl)methanesulfonamide.

Table 1: Reagent Stoichiometry and Reaction Conditions

Reagent/ParameterMolar EquivalentsRoleKey Considerations
4-Bromoaniline1.0NucleophileHigh purity is essential.
Methanesulfonyl Chloride1.05 - 1.1ElectrophileHighly reactive; handle in a dry environment.
Triethylamine/Pyridine1.1 - 1.5BaseNeutralizes HCl byproduct.
Solvent-Reaction MediumAnhydrous conditions are crucial.
Temperature0 °C to Room Temp.Reaction ConditionControls reaction rate and minimizes side reactions.
Reaction Time2 - 4 hoursReaction ConditionMonitor by TLC for completion.

Table 2: Troubleshooting Summary

IssueProbable Cause(s)Recommended Action(s)
Low/No Yield Impure reagents, moisture, insufficient base.Use pure, dry reagents; ensure at least 1 eq. of base.
Byproduct Formation Excess sulfonyl chloride, high temperature.Use slight excess of sulfonyl chloride, add dropwise, maintain temperature.
Purification Difficulty Incorrect solvent, co-eluting impurities.Screen recrystallization solvents (e.g., EtOH/H₂O), optimize chromatography.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Ball, N. D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
  • Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • Tomaselli, G. A., et al. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Gowda, B. T., et al. (2007). N-(4-Bromophenyl)methanesulfonamide. Acta Crystallographica Section E Structure Reports Online, 63(5), o2597–o2597.
  • Johnson, T. C., et al. (2017).
  • National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Food Safety and Inspection Service. (2009).
  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

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  • Frontier Research Publication. (2024).
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  • Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • ChemicalBook. (n.d.). 4-Bromophenyl methyl sulfone synthesis.
  • University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.

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Optimization

Removal of unreacted starting materials from (4-Bromophenyl)methanesulfonamide

Welcome to the Technical Support Center for the synthesis and purification of (4-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of (4-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.

Understanding the Purification Challenge

The synthesis of (4-Bromophenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine or the alkylation of a sulfonamide. A common route is the reaction between 4-bromobenzylamine and methanesulfonyl chloride, or the reaction of methanesulfonamide with 4-bromobenzyl bromide. Consequently, the crude product is often contaminated with unreacted starting materials and potential side products. The primary challenge lies in the effective separation of the desired product from these impurities.

This guide will focus on the removal of unreacted 4-bromobenzyl bromide and methanesulfonamide , two common starting materials in one of the synthetic routes to (4-Bromophenyl)methanesulfonamide.

Frequently Asked Questions (FAQs) - Initial Purification Strategy

Q1: I've completed my synthesis of (4-Bromophenyl)methanesulfonamide. What is the first step I should take to purify my crude product?

A1: Before attempting any large-scale purification, it is crucial to perform a preliminary analysis of your crude reaction mixture. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. By running a TLC, you can visualize the number of components in your mixture, including your desired product, unreacted starting materials, and any byproducts. This will inform your choice of purification strategy. A recommended starting solvent system for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v)[1].

Q2: How can I identify the spots on my TLC plate corresponding to the product and starting materials?

A2: The most reliable method is to spot your crude reaction mixture alongside authentic samples of your starting materials (4-bromobenzyl bromide and methanesulfonamide) and, if available, a pure sample of (4-Bromophenyl)methanesulfonamide. The product, being more polar than the alkyl bromide starting material but potentially less polar than the highly polar methanesulfonamide, should have an intermediate Rf value. Spots can be visualized under UV light, and staining with reagents like potassium permanganate can also be effective.

Q3: What are the primary purification techniques I should consider for (4-Bromophenyl)methanesulfonamide?

A3: Based on the typical properties of N-aryl sulfonamides, the three most effective purification methods are:

  • Recrystallization: Ideal if the product is a solid and you can find a solvent that dissolves it well at high temperatures but poorly at low temperatures, while impurities remain soluble.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Liquid-Liquid Extraction (Acid-Base Extraction): Useful for separating acidic or basic compounds from neutral species.

The choice of method will depend on the nature and quantity of the impurities identified in your initial TLC analysis.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is selecting an appropriate solvent system.

Q1: How do I choose the best solvent for recrystallizing (4-Bromophenyl)methanesulfonamide?

A1: The ideal recrystallization solvent will dissolve your product sparingly at room temperature but completely at its boiling point. For N-aryl sulfonamides, common and effective solvents include alcohols (like ethanol and isopropanol) or mixtures of an alcohol and water[2][3]. Given the structure of (4-Bromophenyl)methanesulfonamide, which has both polar (sulfonamide) and non-polar (bromophenyl) groups, a solvent mixture is likely to be effective.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If the solid is insoluble at room temperature, heat the test tube gently. If the solid dissolves, this is a potentially good solvent.

  • Allow the clear, hot solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a two-solvent system can be used. Dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q2: My product "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there's a high concentration of impurities.

  • Causality: The high temperature of the solution is above the melting point of your impure product.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add more of the "good" solvent to lower the saturation point.

    • Allow the solution to cool more slowly. You can do this by insulating the flask.

    • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q3: I have a very low yield after recrystallization. What went wrong?

A3: A low yield can be due to several factors:

  • Too much solvent was used: This will result in a significant amount of your product remaining in the mother liquor. To remedy this, you can try to evaporate some of the solvent and cool the solution again[4].

  • Premature crystallization: If crystals form too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation.

Step-by-Step Recrystallization Protocol for (4-Bromophenyl)methanesulfonamide
  • Dissolution: Place the crude (4-Bromophenyl)methanesulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) while stirring and heating until the solid completely dissolves[3].

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Q1: What is a good starting mobile phase for purifying (4-Bromophenyl)methanesulfonamide by column chromatography?

A1: Based on TLC analysis, a good starting mobile phase is a solvent system that gives your product an Rf value of approximately 0.3-0.4. For N-aryl sulfonamides, mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate are commonly used[5][6]. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is often effective. For example, you could start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

Q2: My product is not separating well from one of the starting materials on the column.

A2: Poor separation can be due to an inappropriate solvent system or improper column packing.

  • Causality: The polarity of the mobile phase is either too high (eluting everything quickly) or too low (everything stays at the top of the column). Alternatively, a poorly packed column will have channels, leading to broad, overlapping bands.

  • Solution:

    • Optimize the Mobile Phase: Re-evaluate your solvent system using TLC with different solvent ratios to achieve better separation between the spots.

    • Use a Gradient Elution: A shallow gradient of increasing polarity can improve the separation of compounds with similar Rf values.

    • Repack the Column: Ensure your silica gel is packed uniformly without any air bubbles or cracks.

Q3: How do I remove the unreacted 4-bromobenzyl bromide?

A3: 4-bromobenzyl bromide is significantly less polar than the sulfonamide product. Therefore, it will elute much faster from a silica gel column. By starting with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane), you can flush out the 4-bromobenzyl bromide before increasing the polarity to elute your product.

Visualizing the Purification Workflow

Caption: Acid-base extraction workflow.

Summary of Physicochemical Properties for Purification

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
(4-Bromophenyl)methanesulfonamide 250.11137-141 [7]333 (Predicted) [7]Soluble in alcohols, ethyl acetate; sparingly soluble in water.
4-Bromobenzyl bromide 249.9362-64 [8]115-124 @ 12 mmHg [8]Soluble in many organic solvents; decomposes in water.[8]
Methanesulfonamide 95.1285-89 [9]208 (Predicted) [9]Soluble in water; slightly soluble in DMSO and methanol.[9][10]

References

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  • How to Purify an organic compound via recrystallization or reprecipitation?
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  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules.
  • Nitro-Sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. University of Cambridge.
  • Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Vedantu.
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  • Purification: How To. University of Rochester, Department of Chemistry.
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  • CN100543003C, "A kind of preparation method of p-bromobenzyl bromide," issued September 23, 2009.
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  • Supplementary. Preprints.org.
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  • N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97%. ChemicalBook.
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Reference Data & Comparative Studies

Validation

A Tale of Two Electrophiles: A Senior Application Scientist's Guide to Sulfonyl Chlorides vs. Sulfonyl Fluorides

For the discerning researcher in organic synthesis, chemical biology, and drug development, the choice of electrophile can be the defining factor in the success of an experimental campaign. Among the plethora of reactive...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis, chemical biology, and drug development, the choice of electrophile can be the defining factor in the success of an experimental campaign. Among the plethora of reactive functionalities, sulfonyl halides stand out for their versatility in forging crucial sulfonamide and sulfonate linkages. This guide provides an in-depth, evidence-based comparison of two prominent members of this class: sulfonyl chlorides and sulfonyl fluorides. Moving beyond a simple catalog of reactions, we will dissect the fundamental principles governing their reactivity, stability, and applications, empowering you to make informed decisions in your research endeavors.

At a Glance: The Fundamental Trade-Off

The core difference between sulfonyl chlorides and sulfonyl fluorides lies in a classic chemical trade-off: reactivity versus stability . Sulfonyl chlorides are the more traditional and inherently more reactive species, readily undergoing nucleophilic substitution with a wide range of amines and alcohols. However, this heightened reactivity comes at the cost of reduced stability, particularly towards hydrolysis and reduction.

In contrast, sulfonyl fluorides are considerably more robust. They exhibit remarkable stability in aqueous environments and are resistant to many common reducing agents. This stability, however, renders them less reactive, often requiring specific activation strategies to engage in productive chemical transformations.

The Reactivity Landscape: A Data-Driven Comparison

While sulfonyl chlorides have long been the workhorse for sulfonamide synthesis due to their high reactivity, sulfonyl fluorides have emerged as a powerful alternative, especially with the advent of activation methods and the rise of "click chemistry."

A comparative study on the parallel synthesis of aliphatic sulfonamides highlights the nuanced reactivity of these two electrophiles. In reactions with amines possessing an easily accessible amino group, both sulfonyl chlorides and fluorides were effective. However, the divergence in their reactivity became apparent with more challenging substrates. Aliphatic sulfonyl chlorides reacted efficiently with sterically hindered amines, whereas the corresponding sulfonyl fluorides showed low activity. Conversely, when the amine substrate contained an additional functionality, the more chemoselective sulfonyl fluorides provided superior results, while the more reactive sulfonyl chlorides led to undesired side reactions.[1][2]

The attenuated electrophilicity of sulfonyl fluorides can be advantageous in complex molecule synthesis. For instance, in a molecule containing both a sulfonyl fluoride and a reactive site for nucleophilic aromatic substitution (SNAr), the SNAr reaction can be performed selectively in the presence of the sulfonyl fluoride. The subsequent sulfonamide formation can then be triggered under specific activation conditions. This orthogonality is difficult to achieve with the more promiscuously reactive sulfonyl chlorides.

Unlocking the Potential of Sulfonyl Fluorides: The SuFEx Revolution

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has revolutionized the use of sulfonyl fluorides. SuFEx provides a set of reliable conditions for the rapid and efficient formation of covalent bonds from sulfonyl fluorides and other S(VI)-F containing hubs. This "click" reactivity is typically achieved using catalysts that activate the otherwise stable S-F bond.

Table 1: Comparison of General Reactivity and Stability

FeatureSulfonyl ChloridesSulfonyl Fluorides
Reactivity High, generally no catalyst required.Low, often requires activation (e.g., Lewis acids, organocatalysts).
Stability Moderate to low; sensitive to moisture and reduction.High; resistant to hydrolysis, thermolysis, and reduction.[1]
Chemoselectivity Lower; can react with multiple nucleophilic sites.Higher; the SO₂F group is tolerated under many reaction conditions.[3]
Handling Often require fresh preparation or careful storage.Generally bench-stable and easier to handle.
Key Applications Traditional sulfonamide and sulfonate synthesis.SuFEx click chemistry, covalent inhibitors, late-stage functionalization.

In the Lab: Experimental Protocols

To provide a practical context, we present standardized protocols for the synthesis of a simple sulfonamide using both a sulfonyl chloride and a sulfonyl fluoride.

Experimental Protocol 1: Sulfonamide Synthesis using a Sulfonyl Chloride

This protocol outlines a general procedure for the reaction of a sulfonyl chloride with a primary or secondary amine.

Workflow Diagram:

Sources

Comparative

A Comparative Analysis of the Biological Activities of (4-Bromophenyl)methanesulfonamide and its Chlorinated Analog

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the structural modification of lead compounds plays a pivotal role in optimizing therapeutic efficacy and defin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the structural modification of lead compounds plays a pivotal role in optimizing therapeutic efficacy and defining structure-activity relationships (SAR). Among the vast arsenal of chemical scaffolds, sulfonamides have consistently demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory actions. This guide provides a comprehensive comparative analysis of the biological activities of (4-Bromophenyl)methanesulfonamide and its chlorinated counterpart, (4-Chlorophenyl)methanesulfonamide. By examining the influence of halogen substitution on the phenyl ring, we aim to provide researchers with field-proven insights and detailed experimental frameworks to evaluate these and similar compounds.

The Significance of Halogenation in Sulfonamide Bioactivity

The introduction of halogen atoms into a pharmacophore can significantly modulate its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These alterations, in turn, can profoundly impact the compound's biological activity. The substitution of a chlorine atom with a bromine atom, while seemingly a subtle change, can lead to distinct differences in pharmacological profiles. Bromine is larger and more polarizable than chlorine, which can lead to enhanced van der Waals interactions with biological targets. Furthermore, the increased lipophilicity of brominated compounds can improve membrane permeability, potentially leading to better cellular uptake and efficacy.

One study highlighted that the replacement of a chlorine atom with the more lipophilic bromine atom was a deliberate strategy to enhance the biological activity of novel antimicrobial agents.[1] This principle is further supported by findings that brominated compounds can exhibit higher bactericidal activity than their chlorinated analogs, particularly in environments with low organic matter.

Comparative Biological Activity Profile

While direct head-to-head experimental data for the parent compounds, (4-Bromophenyl)methanesulfonamide and (4-Chlorophenyl)methanesulfonamide, is not extensively available in the public domain, we can infer their potential activities based on the well-documented bioactivities of their derivatives.

Biological Activity(4-Bromophenyl)methanesulfonamide Derivatives(4-Chlorophenyl)methanesulfonamide DerivativesRationale for Comparison
Anticancer Activity Derivatives have shown potential, with the 4-bromophenyl moiety being highlighted as essential for anticancer activity in some contexts.Derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[2]Both scaffolds are prevalent in the design of anticancer agents. Halogen substitution can influence interactions with key oncogenic targets.
Antimicrobial Activity N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been developed as antimicrobial agents.[1]5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated antiviral activity.The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs.
Enzyme Inhibition (Carbonic Anhydrase) Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), and halogenation can influence isoform selectivity.The presence of a 4-chlorophenyl group has been shown to be beneficial for the inhibitory activity against certain CA isoforms.[3]Many sulfonamides exert their therapeutic effects through the inhibition of metalloenzymes like carbonic anhydrase.[4][5]

Mechanistic Insights: Potential Signaling Pathways

The biological effects of these sulfonamides are likely mediated through their interaction with specific cellular signaling pathways. Two prominent pathways often implicated in the mechanism of action of sulfonamide-based drugs are the Carbonic Anhydrase IX and Estrogen Receptor signaling pathways.

Carbonic Anhydrase IX (CA IX) Signaling

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidification of the tumor microenvironment.[6] By inhibiting CA IX, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[7] The interaction of the sulfonamide group with the zinc ion in the active site of CA is a key feature of this inhibition.[4] The nature of the halogen substituent on the phenyl ring can influence the binding affinity and selectivity for different CA isoforms.

CAIX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- H_ion H+ H_HCO3->H_ion Bicarbonate_Transporter Bicarbonate Transporter H_HCO3->Bicarbonate_Transporter Transport CAIX->H_HCO3 pH_regulation Intracellular pH Regulation (Survival, Proliferation) CAIX->pH_regulation HCO3_in HCO3- Bicarbonate_Transporter->HCO3_in HCO3_in->pH_regulation Apoptosis Apoptosis pH_regulation->Apoptosis Disruption leads to Sulfonamide (4-Halophenyl)methanesulfonamide Sulfonamide->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides disrupts pH homeostasis, leading to apoptosis in cancer cells.

Estrogen Receptor (ER) Signaling

The estrogen receptor is a key driver of proliferation in hormone-sensitive cancers, such as certain types of breast cancer. Some small molecules can interact with the estrogen receptor, either as agonists or antagonists, thereby modulating its activity. While not a primary mechanism for all sulfonamides, some phenolic compounds have been shown to interact with the estrogen receptor alpha (ERα).[1][8] Given the structural similarities, it is plausible that halogenated phenylmethanesulfonamides could exhibit some level of interaction with ER signaling pathways, a hypothesis that warrants experimental validation.

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization Estrogen Estrogen Estrogen->ER Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Sulfonamide (4-Halophenyl)methanesulfonamide Sulfonamide->ER Potential Modulation

Caption: Potential modulation of the Estrogen Receptor signaling pathway by sulfonamides could affect cancer cell proliferation.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of (4-Bromophenyl)methanesulfonamide and its chlorinated analog, standardized and validated experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow Start Start Cell_Seeding 1. Seed cancer cells in a 96-well plate. Start->Cell_Seeding Incubation_1 2. Incubate for 24h to allow cell attachment. Cell_Seeding->Incubation_1 Treatment 3. Treat cells with varying concentrations of compounds. Incubation_1->Treatment Incubation_2 4. Incubate for 24-72h. Treatment->Incubation_2 MTT_Addition 5. Add MTT reagent to each well. Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4h to allow formazan crystal formation. MTT_Addition->Incubation_3 Solubilization 7. Add solubilization solution (e.g., DMSO) to dissolve crystals. Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm. Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % cell viability and determine IC50 values. Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for determining the anticancer activity of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of (4-Bromophenyl)methanesulfonamide and (4-Chlorophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in a culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the log of the compound concentration.[9][10]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Assay (Broth Microdilution)

MIC_Workflow Start Start Compound_Dilution 1. Prepare serial dilutions of the compounds in a 96-well plate. Start->Compound_Dilution Inoculum_Preparation 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Compound_Dilution->Inoculum_Preparation Inoculation 3. Inoculate each well with the bacterial suspension. Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate at 37°C for 16-24h. Inoculation->Incubation Visual_Inspection 5. Visually inspect the wells for bacterial growth (turbidity). Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth. Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Protocol:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[11]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of (4-Bromophenyl)methanesulfonamide and its chlorinated analog. The substitution of chlorine with bromine is a key structural modification that can influence the lipophilicity and electronic properties of the molecule, thereby potentially enhancing its anticancer, antimicrobial, and enzyme inhibitory activities.

The provided experimental protocols for MTT and MIC assays offer a starting point for researchers to quantitatively assess and compare the efficacy of these compounds. Furthermore, the exploration of their effects on the Carbonic Anhydrase IX and Estrogen Receptor signaling pathways can provide valuable insights into their mechanisms of action.

Future research should focus on obtaining direct comparative experimental data for these parent compounds to validate the inferred structure-activity relationships. Such studies will be instrumental in guiding the rational design of more potent and selective sulfonamide-based therapeutic agents.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives. Der Pharma Chemica. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

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  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]

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  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Available at: [Link]

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. PubMed. Available at: [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available at: [Link]

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  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to TLC Visualization of Sulfonamides: A Comparative Analysis of Fluorescamine and Alternative Methods

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of sulfonamides is a critical aspect of quality control and analytical chemistry. Thin-Layer Chromatography (TLC) r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of sulfonamides is a critical aspect of quality control and analytical chemistry. Thin-Layer Chromatography (TLC) remains a widely used, robust, and cost-effective technique for the separation and identification of these compounds. However, the efficacy of TLC is intrinsically linked to the method of visualization. This guide provides an in-depth, comparative analysis of visualization techniques for sulfonamides on TLC plates, with a primary focus on the highly sensitive fluorogenic reagent, fluorescamine. We will objectively compare its performance against other common methods—Ultraviolet (UV) light, ninhydrin, and p-toluenesulfonic acid—supported by experimental protocols and data to inform your selection of the most appropriate technique for your analytical needs.

The Challenge of Visualizing Sulfonamides

Sulfonamides, a class of synthetic antimicrobial agents, possess a core structure that includes a primary aromatic amine group. This functional group is the target for many derivatization and visualization reagents. The ideal visualization technique should be sensitive, specific, rapid, and provide stable, easily interpretable results.

Fluorescamine: The High-Sensitivity Fluorogenic Option

Fluorescamine is a non-fluorescent compound that reacts rapidly and specifically with primary amines to form intensely fluorescent pyrrolinone products. This reaction is the cornerstone of its utility in detecting sulfonamides.

The Chemical Causality: Fluorescamine's Reaction with Primary Amines

The reaction between fluorescamine and a primary amine, such as the aromatic amine of a sulfonamide, is a classic example of nucleophilic addition-elimination. The primary amine attacks one of the carbonyl groups of the fluorescamine molecule, leading to the opening of the spiro-lactone ring. Subsequent intramolecular cyclization and dehydration result in the formation of a highly conjugated, planar, and fluorescent pyrrolinone derivative. This reaction is virtually instantaneous at room temperature and in the absence of water, which can hydrolyze the fluorescamine.

Fluorescamine_Reaction cluster_reactants Reactants cluster_product Product Sulfonamide Sulfonamide (Primary Aromatic Amine) Fluorophore Fluorescent Pyrrolinone Derivative Sulfonamide->Fluorophore Nucleophilic Attack Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->Fluorophore Reaction caption Fluorescamine Reaction with a Primary Amine.

Fluorescamine Reaction with a Primary Amine.

A Comparative Analysis of Visualization Techniques

The choice of visualization method is a critical decision in TLC analysis. Below is a detailed comparison of fluorescamine with UV light, ninhydrin, and p-toluenesulfonic acid for the detection of sulfonamides.

FeatureFluorescamineUV Light (254 nm)Ninhydrinp-Toluenesulfonic Acid
Principle of Detection Covalent reaction with primary amines to form a fluorescent product.Quenching of fluorescence on a UV-active TLC plate by UV-absorbing analytes.Reaction with primary amines to form a colored product (Ruhemann's purple).Acid-catalyzed reaction, potentially leading to colored or fluorescent products.
Detection Limit High sensitivity; reported as low as 1 ng for sulfonamide standards.[1]Moderate sensitivity; dependent on the molar absorptivity of the sulfonamide. Detection limits are generally in the microgram range.[1]Good sensitivity; typically in the range of 50-200 pmol for amino acids, but can be less sensitive for aromatic amines.[2]Moderate sensitivity; specific quantitative data for sulfonamides is not readily available.
Specificity Highly specific for primary amines.Non-specific; detects any compound that absorbs at 254 nm.Reacts with primary and, to a lesser extent, secondary amines.[3]Generally used for steroids, flavonoids, and catechins; less specific for sulfonamides.[4]
Procedure Simple spraying followed by immediate visualization under UV light (366 nm).Non-destructive; immediate visualization with a UV lamp.Spraying followed by heating (typically 110-120°C) for color development.[4][5][6]Spraying followed by heating (typically 100°C).[4]
Spot Appearance Intense fluorescent (aquamarine or yellow) spots on a dark background.[4]Dark spots on a fluorescent green background.Pink, purple, or reddish spots on a white or pale background.[4][7]Varies; often produces colored or fluorescent spots under UV light.
Spot Stability Generally stable, can be enhanced with a triethylamine spray.[4][5]Stable as long as the compound is not photodegradable.Can fade over time, so immediate documentation is recommended.[7]Stability can vary.
Advantages - High sensitivity- High specificity for primary amines- Rapid reaction at room temperature- Low background interference- Non-destructive- Simple and rapid- No chemical reagents required- Good sensitivity- Well-established and widely used- Can be effective for a range of compounds
Disadvantages - Reagent is sensitive to moisture- Destructive method- Lower sensitivity than fluorescamine- Only detects UV-active compounds- Requires heating- Less specific than fluorescamine- Spots can fade- Destructive method- Requires heating- Less specific for sulfonamides- Destructive method

Experimental Protocols

To ensure the trustworthiness and reproducibility of these techniques, detailed, step-by-step methodologies are provided below.

General TLC Procedure for Sulfonamides
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve sulfonamide standards and samples in a suitable volatile solvent (e.g., methanol or acetone). Apply 1-5 µL spots to the baseline of the TLC plate.

  • Development: Develop the plate in a suitable mobile phase. A common system for sulfonamides is chloroform:n-butanol (90:10 v/v).

  • Drying: After development, thoroughly dry the TLC plate in a fume hood to remove all traces of the mobile phase.

Visualization Protocol 1: Fluorescamine
  • Reagent Preparation: Prepare a 0.01 mg/mL to 0.1 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh daily and protected from light.[4][5]

  • Application: In a well-ventilated fume hood, evenly spray the dried TLC plate with the fluorescamine solution.

  • Visualization: Immediately visualize the plate under long-wave UV light (366 nm). Primary amines, such as sulfonamides, will appear as bright fluorescent spots.

  • (Optional) Stabilization: To stabilize the fluorescence, the plate can be subsequently sprayed with a solution of 10% triethylamine in dichloromethane.[4][5]

Visualization Protocol 2: UV Light (254 nm)
  • Procedure: After drying the developed TLC plate, place it under a short-wave UV lamp (254 nm).

  • Observation: Sulfonamides, being aromatic compounds, will absorb the UV light and appear as dark spots against the fluorescent green background of the TLC plate.[8]

  • Documentation: As the spots are only visible under UV light, it is crucial to circle them with a pencil for later analysis.

Visualization Protocol 3: Ninhydrin
  • Reagent Preparation: Prepare a solution of 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol. Adding a small amount of acetic acid (e.g., 0.5 mL) can improve the reagent's performance.[4][7] This solution should be stored in a dark bottle.

  • Application: In a fume hood, spray the dried TLC plate with the ninhydrin solution until it is evenly wetted.

  • Development: Heat the plate at 110-120°C for 5-10 minutes, or until colored spots appear.[4][6]

  • Observation: Primary amines will typically form pink to purple colored spots.

Visualization Protocol 4: p-Toluenesulfonic Acid
  • Reagent Preparation: Prepare a 20% solution of p-toluenesulfonic acid in chloroform.[4]

  • Application: In a fume hood, spray the dried TLC plate with the p-toluenesulfonic acid solution.

  • Development: Heat the plate at 100°C for a few minutes.

  • Visualization: Inspect the plate under long-wave UV light (366 nm) for fluorescent spots.

TLC_Workflow cluster_prep Preparation cluster_viz Visualization cluster_analysis Analysis Spotting 1. Spot Sulfonamide Sample on TLC Plate Development 2. Develop Plate in Mobile Phase Spotting->Development Drying 3. Dry the TLC Plate Development->Drying UV_Vis UV (254 nm) Drying->UV_Vis Choose One Method Fluorescamine Fluorescamine Spray Drying->Fluorescamine Choose One Method Ninhydrin Ninhydrin Spray Drying->Ninhydrin Choose One Method PTSA p-Toluenesulfonic Acid Spray Drying->PTSA Choose One Method Observation Observe Spots UV_Vis->Observation Fluorescamine->Observation Ninhydrin->Observation PTSA->Observation Documentation Document Results (Rf values) Observation->Documentation caption General TLC Workflow for Sulfonamide Analysis.

Sources

Comparative

The Compass and the Map: A Comparative Guide to In-Silico ADME Prediction for (4-Bromophenyl)methanesulfonamide Derivatives

In the intricate landscape of drug discovery, the path from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in the realm of ADME—Absorption,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the path from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in the realm of ADME—Absorption, Distribution, Metabolism, and Excretion. Unfavorable pharmacokinetic properties are a primary cause of late-stage drug development failures, leading to immense financial and temporal losses. The sulfonamide moiety, a cornerstone in medicinal chemistry, is no exception to this scrutiny. This guide provides a comparative analysis of in-silico tools for predicting the ADME properties of a representative scaffold, (4-Bromophenyl)methanesulfonamide, and its derivatives. We will navigate the theoretical underpinnings of these predictive models, offer a practical workflow, and critically evaluate the generated data against established experimental benchmarks, thereby providing researchers with a validated framework for early-stage candidate selection.

The Rationale: Why In-Silico ADME is Non-Negotiable in Modern Drug Discovery

The "fail fast, fail cheap" paradigm is a central tenet of modern drug development. In-silico ADME prediction embodies this principle by enabling scientists to identify and deprioritize compounds with a high likelihood of pharmacokinetic failure before significant resources are invested in their synthesis and extensive preclinical testing.[1][2] By leveraging computational models, we can obtain rapid, cost-effective estimations of a molecule's drug-likeness and potential liabilities. These predictions, while not a substitute for experimental validation, serve as an invaluable compass, guiding synthetic efforts toward compounds with a higher probability of success.

This guide will focus on two widely-used and freely accessible in-silico ADME prediction platforms: SwissADME and pkCSM .[3][4] These tools employ distinct algorithmic approaches to forecast a spectrum of pharmacokinetic endpoints.

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool provides a comprehensive evaluation of pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. It utilizes a combination of established rules (e.g., Lipinski's Rule of Five) and predictive models for various ADME parameters.

  • pkCSM: This platform utilizes a novel approach based on graph-based signatures to represent small molecules and train predictive models.[1][5] This methodology allows for the prediction of a wide range of pharmacokinetic and toxicity properties.

To illustrate their application and compare their predictive outputs, we will analyze the parent molecule, (4-Bromophenyl)methanesulfonamide, and three hypothetical derivatives designed to explore the impact of subtle structural modifications on ADME profiles.

  • Parent Compound (A): (4-Bromophenyl)methanesulfonamide

  • Derivative B: N-methyl-(4-bromophenyl)methanesulfonamide

  • Derivative C: (4-Bromo-3-hydroxyphenyl)methanesulfonamide

  • Derivative D: (4-Bromo-2-fluorophenyl)methanesulfonamide

A Practical Workflow: Predicting ADME Properties with SwissADME

The following protocol outlines the steps for obtaining a comprehensive ADME profile for our hypothetical compounds using the SwissADME web server. The intuitive interface and detailed output make it an excellent starting point for researchers new to in-silico ADME prediction.

Step-by-Step Protocol:

  • Access the SwissADME Web Server: Navigate to the freely accessible SwissADME website.

  • Input Molecular Structures: The structures of the parent compound and its derivatives can be inputted individually. The most convenient method is to use their canonical SMILES (Simplified Molecular Input Line Entry System) strings:

    • Compound A: CS(=O)(=O)Nc1ccc(Br)cc1

    • Compound B: CN(C)S(=O)(=O)c1ccc(Br)cc1

    • Compound C: CS(=O)(=O)Nc1cc(O)c(Br)cc1

    • Compound D: CS(=O)(=O)Nc1ccc(Br)c(F)c1

  • Initiate the Prediction: After inputting the SMILES string, click the "Run" button to initiate the ADME property calculations.

  • Interpret the Results: The output is organized into several sections, providing a wealth of information. Key parameters to focus on include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Water Solubility (LogS).

    • Lipophilicity: Consensus LogP, an average of multiple predictive models.

    • Water Solubility: LogS values, with interpretations (e.g., soluble, moderately soluble).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) inhibition potential.

    • Drug-likeness: Adherence to established rules like Lipinski's, Ghose's, and Veber's.

    • Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) or other potentially problematic substructures.

Below is a graphical representation of this workflow:

G cluster_input Input Stage cluster_processing Prediction Engine cluster_output Output Analysis Start Access SwissADME Web Server Input Input SMILES String of Derivative Start->Input Run Initiate Prediction Input->Run Results Comprehensive ADME-Tox Profile Generated Run->Results Physico Physicochemical Properties (LogP, LogS, MW) Results->Physico PK Pharmacokinetics (GI Absorption, BBB Permeation) Results->PK DL Drug-Likeness (Lipinski's Rule) Results->DL MC Medicinal Chemistry (PAINS alerts) Results->MC

Caption: In-silico ADME prediction workflow using the SwissADME web server.

Comparative Analysis: In-Silico Predictions vs. Experimental Benchmarks

The following table summarizes the ADME properties predicted by SwissADME and pkCSM for our (4-Bromophenyl)methanesulfonamide derivatives. These predictions are juxtaposed with typical experimental ranges for orally bioavailable drugs to provide context and facilitate a critical evaluation of the in-silico data.

ADME ParameterIn-Silico ToolCompound ACompound BCompound CCompound DTypical Experimental Range for Oral Drugs
Molecular Weight ( g/mol ) SwissADME252.12266.15268.12270.11< 500
LogP (Lipophilicity) SwissADME1.852.151.652.031 - 5[6][7]
pkCSM1.922.211.712.09
Water Solubility (LogS) SwissADME-2.87 (Moderately Soluble)-3.21 (Moderately Soluble)-2.54 (Soluble)-3.05 (Moderately Soluble)> -4 (Soluble to Moderately Soluble)[8]
pkCSM-2.95-3.30-2.61-3.12
GI Absorption SwissADMEHighHighHighHighHigh
pkCSM (% Absorbed)92.5%93.1%91.8%92.8%> 30% considered well-absorbed[9]
BBB Permeation SwissADMEYesYesNoYesCompound specific
pkCSM (logBB)-0.15-0.08-0.45-0.19> 0.3 readily crosses BBB; < -1 poorly penetrates
CYP1A2 Inhibitor SwissADMENoNoNoNoNo (desirable)
pkCSMNoNoNoNo
CYP2C9 Inhibitor SwissADMEYesYesYesYesNo (desirable)[10]
pkCSMYesYesYesYes
CYP3A4 Inhibitor SwissADMENoNoNoNoNo (desirable)
pkCSMNoNoNoNo

Discussion of Predicted Data:

The in-silico predictions for the (4-Bromophenyl)methanesulfonamide scaffold and its derivatives paint a generally favorable ADME profile, with some important caveats.

  • Physicochemical Properties: Both SwissADME and pkCSM predict LogP values within the desirable range for oral drugs, suggesting a good balance between lipophilicity and hydrophilicity.[6][7] The introduction of a hydroxyl group in Derivative C predictably decreases LogP and increases water solubility, a common strategy to improve this property. All derivatives have molecular weights well within the limits of Lipinski's Rule of Five.

  • Absorption: Both platforms predict high gastrointestinal absorption for all compounds, which is a positive indicator for oral bioavailability.[9]

  • Distribution: The predictions for Blood-Brain Barrier (BBB) permeation show some divergence. While SwissADME provides a qualitative "Yes/No," pkCSM offers a quantitative logBB value. The introduction of the polar hydroxyl group in Derivative C leads both models to predict poor BBB penetration, a desirable trait for peripherally acting drugs.

  • Metabolism: A significant and consistent prediction across both platforms is the potential for all compounds to inhibit the CYP2C9 isoenzyme.[10] This is a critical flag, as CYP inhibition can lead to drug-drug interactions. Sulfonamides are known to interact with CYP2C9, and this in-silico finding strongly suggests that experimental validation would be necessary.[10][11]

The Crucial Next Step: Experimental Validation

In-silico predictions are a powerful hypothesis-generation tool, but they must be anchored in experimental reality. The concordance between the predictions and known trends for sulfonamides lends confidence to the models. However, to de-risk a drug discovery program, these predictions must be validated through in-vitro assays.

One of the key predictions to validate is membrane permeability, which is a major determinant of oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective in-vitro assay that can provide valuable data on a compound's passive diffusion across a lipid membrane, mimicking the gastrointestinal tract.

Protocol for PAMPA Assay:

  • Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4). This solution is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with the same buffer.

  • Assembly of the PAMPA Sandwich: A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich."

  • Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time)

    Where Vd and Va are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the filter, and Time is the incubation time.

The relationship between in-silico prediction and experimental validation is cyclical and iterative, as depicted below.

G cluster_insilico In-Silico Discovery cluster_invitro Experimental Validation insilico In-Silico ADME Prediction (SwissADME, pkCSM) synthesis Chemical Synthesis insilico->synthesis Prioritization design Design of Novel Derivatives design->insilico Hypothesis Generation invitro In-Vitro ADME Assays (PAMPA, Microsomal Stability) synthesis->invitro Experimental Testing invitro->design Data-Driven Refinement

Caption: Iterative cycle of in-silico prediction and experimental validation in drug discovery.

Conclusion: Navigating the Path Forward with In-Silico ADME

The in-silico prediction of ADME properties is an indispensable component of modern drug discovery. As demonstrated with the (4-Bromophenyl)methanesulfonamide scaffold, freely available tools like SwissADME and pkCSM can provide rapid and valuable insights into the pharmacokinetic profile of novel compounds. While these predictions should not be viewed as absolute truths, they serve as a critical early-warning system, highlighting potential liabilities such as CYP inhibition and guiding the design of derivatives with improved drug-like properties. The judicious integration of in-silico predictions with targeted in-vitro validation creates a powerful, resource-efficient engine for driving drug discovery projects toward successful clinical outcomes.

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Validation

Head-to-head comparison of different sulfonamide synthesis methods

An authoritative guide to the synthesis of sulfonamides, comparing classical and modern methodologies with detailed experimental protocols and data-driven insights for research and development. Introduction: The Enduring...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of sulfonamides, comparing classical and modern methodologies with detailed experimental protocols and data-driven insights for research and development.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of sulfanilamide, this versatile moiety has been incorporated into a vast array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-cancer drugs.[1][2] Its prevalence stems from a unique combination of properties: it is a stable, non-hydrolyzable amide bioisostere, possesses key hydrogen bond accepting and donating capabilities, and can significantly modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][3]

Given its importance, the efficient and reliable synthesis of sulfonamides is a critical task for chemists in the pharmaceutical and agrochemical industries. The choice of synthetic route can profoundly impact yield, purity, scalability, and, crucially, the tolerance of other functional groups within a complex molecule. This guide provides a head-to-head comparison of the most relevant and widely used methods for sulfonamide synthesis, moving from the classical workhorse reaction to modern, catalytic, and safety-oriented approaches. Each section provides not only a detailed, step-by-step protocol but also the critical expert insights into the causality behind the choices, empowering researchers to select and execute the optimal strategy for their specific synthetic challenge.

Method 1: The Classical Approach: Sulfonyl Chlorides with Amines

This remains the most traditional and frequently taught method for forming the S-N bond.[4] The strategy is straightforward and reliable for many substrates, underpinning the synthesis of simple sulfonamides for decades.[1][5]

Principle & Mechanism

The core of this reaction is the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be scavenged by a base to prevent the protonation and deactivation of the starting amine.

Expert Insight: The choice of base is critical. Pyridine is often used because it serves a dual role: it acts as a standard base to neutralize HCl, and it can also function as a nucleophilic catalyst. Pyridine initially attacks the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more susceptible to attack by the amine. This catalytic pathway can accelerate the reaction, especially for less nucleophilic amines.[1] Triethylamine (TEA) is another common choice, acting purely as a sterically hindered, non-nucleophilic base.[5]

Workflow & Diagram

cluster_0 Classical Sulfonamide Synthesis R-SO2Cl Sulfonyl Chloride Product R-SO2NH-R' (Sulfonamide) R-SO2Cl->Product R'-NH2 Amine R'-NH2->Product Base Base (e.g., Pyridine) Byproduct Base-HCl Salt Base->Byproduct

Caption: General workflow for the classical sulfonamide synthesis.

Advantages & Limitations
  • Advantages: High yields for simple substrates, readily available starting materials, and a technically straightforward procedure.[1]

  • Limitations: The primary drawback is the reliance on sulfonyl chlorides. These precursors often require harsh conditions to prepare (e.g., using chlorosulfonic acid), are frequently unstable, toxic, and moisture-sensitive.[6][7] The method has limited functional group tolerance due to the reactivity of the sulfonyl chloride and the often-strong basic conditions required.

Detailed Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide[5]
  • Preparation: To a solution of aniline (1.0 eq) in tetrahydrofuran (THF, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours or until TLC/LCMS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2) to protonate and dissolve the excess pyridine.

  • Extraction: Extract the mixture with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to afford the pure N-phenylbenzenesulfonamide. Typical yields range from 85% to over 95%.[5]

Method 2: The Direct Oxidative Approach: Coupling of Thiols and Amines

To circumvent the issues associated with pre-forming and handling sulfonyl chlorides, methods that generate the reactive sulfur species in situ from more stable precursors like thiols have been developed. These oxidative coupling reactions represent a more modern, direct, and often greener approach.[8]

Principle & Mechanism

This strategy involves the oxidation of a stable and readily available thiol (R-SH) or disulfide (R-S-S-R) in the presence of an amine. The key is the controlled, multi-electron oxidation of the sulfur atom from the S(II) state in the thiol to the S(VI) state in the sulfonamide. This can be achieved using chemical oxidants or, more elegantly, through electrochemistry. In the electrochemical method, an anodic oxidation generates a thiyl radical, which couples with the amine. Subsequent oxidations form the sulfinamide and finally the sulfonamide, with hydrogen gas as the only byproduct.[9]

Workflow & Diagram

cluster_1 Electrochemical Thiol-Amine Coupling Thiol Thiol (R-SH) Anode Anode (Oxidation) Thiol->Anode Amine Amine (R'-NH2) Amine->Anode Product Sulfonamide (R-SO2NH-R') Anode->Product Byproduct H2 (at Cathode) Anode->Byproduct cluster_2 Pd-Catalyzed Synthesis from Boronic Acids Ar-B(OH)2 Arylboronic Acid In_Situ_Intermediate In Situ Ar-SO2Cl Ar-B(OH)2->In_Situ_Intermediate Step 1 SO2Cl2 Sulfuryl Chloride SO2Cl2->In_Situ_Intermediate Pd_cat Pd Catalyst Pd_cat->In_Situ_Intermediate Product Sulfonamide (Ar-SO2NH-R') In_Situ_Intermediate->Product Step 2 Amine Amine (R'-NH2) Amine->Product cluster_3 DABSO-Mediated Synthesis R-MgX Grignard Reagent Sulfinate Metal Sulfinate [R-SO2]- MgX+ R-MgX->Sulfinate DABSO DABSO (SO2 Surrogate) DABSO->Sulfinate Product Sulfonamide (R-SO2NH-R') Sulfinate->Product One-Pot Sequence Chlorination e.g., SO2Cl2 Chlorination->Product Amine Amine (R'-NH2) Amine->Product

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (4-Bromophenyl)methanesulfonamide: Ensuring Quality and Comparability in Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A seemingly simple vial of a chemical intermediate like (4-Bromophenyl)methanesulfonamide is the foundati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A seemingly simple vial of a chemical intermediate like (4-Bromophenyl)methanesulfonamide is the foundation upon which countless hours of research and significant investment are built. Its purity and well-defined character are not mere details but critical determinants of experimental reproducibility and, ultimately, the success of a project. The Certificate of Analysis (CoA) is the primary document that attests to this quality. However, not all CoAs are created equal, and understanding how to interpret and, more importantly, verify the data presented is a crucial skill.

This guide provides an in-depth technical comparison of what to expect from a high-quality CoA for (4-Bromophenyl)methanesulfonamide. We will dissect the key analytical tests, explain the underlying scientific principles, and provide detailed experimental protocols for their verification. Furthermore, we will compare the titular compound with its chloro- and iodo-analogs, highlighting the subtle yet significant differences in their analytical profiles that can impact their application in synthesis.

The Critical Role of a Comprehensive Certificate of Analysis

A Certificate of Analysis is more than a simple declaration of a product's identity. It is a legally binding document that provides a detailed summary of the quality control testing performed on a specific batch of a substance.[1] For a pharmaceutical intermediate, this document should provide a clear and accurate picture of its identity, purity, and any potential impurities. A robust CoA, compliant with guidelines such as those from the International Council for Harmonisation (ICH), empowers the end-user to confidently assess the material's suitability for their specific application.[2][3]

Below is a comparative overview of the essential analytical parameters that should be present on a comprehensive CoA for (4-Bromophenyl)methanesulfonamide and its analogs.

Table 1: Comparative Analytical Specifications for Commercial N-(4-halophenyl)methanesulfonamides

Parameter (4-Bromophenyl)methanesulfonamide (4-Chlorophenyl)methanesulfonamide (Alternative) (4-Iodophenyl)methanesulfonamide (Alternative) Significance in Drug Development
Appearance White to off-white crystalline solidWhite to off-white crystalline solidWhite to off-white crystalline solidA visual inspection is the first line of quality control. Any deviation from the expected appearance could indicate contamination or degradation.
Identity (FT-IR) Conforms to reference spectrumConforms to reference spectrumConforms to reference spectrumConfirms the presence of key functional groups and the overall molecular structure, ensuring the correct compound has been supplied.
Identity (¹H NMR) Conforms to reference spectrumConforms to reference spectrumConforms to reference spectrumProvides detailed structural information, confirming the identity and purity of the compound at the atomic level.
Assay (by HPLC) ≥ 97.0%≥ 97.0%≥ 97.0%Quantifies the amount of the desired compound in the material, a critical parameter for accurate stoichiometry in subsequent reactions.
Melting Point 137-141 °C~125-129 °C (Predicted)~155-159 °C (Predicted)A narrow melting point range is indicative of high purity. Broad ranges can suggest the presence of impurities.
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%Excess water can interfere with moisture-sensitive reactions and affect the accurate weighing of the material.
Residual Solvents (GC-HS) Meets ICH Q3C limitsMeets ICH Q3C limitsMeets ICH Q3C limitsEnsures that residual solvents from the manufacturing process are below levels that could be toxic or interfere with reactions.
Key Impurities (HPLC) e.g., 4-bromoaniline, bis-(4-bromophenyl)aminee.g., 4-chloroaniline, bis-(4-chlorophenyl)aminee.g., 4-iodoaniline, bis-(4-iodophenyl)amineIdentifies and quantifies specific process-related impurities that could impact the yield and purity of downstream products.

In-Depth Analysis: Methodologies and Interpretation

A trustworthy CoA is a self-validating system. This means that the data presented should be verifiable through standardized and well-documented analytical methods. Here, we delve into the experimental protocols for the key analyses.

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and reliable technique for confirming the identity of a compound by identifying its functional groups.[4] For N-(4-halophenyl)methanesulfonamides, we expect to see characteristic peaks for the N-H bond, the S=O bonds of the sulfonamide, and the aromatic C-H and C=C bonds. The position of the carbon-halogen bond vibration can also be a useful diagnostic, although it appears in the fingerprint region and can be complex.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the crystalline solid directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

  • Interpretation: Compare the obtained spectrum with a reference spectrum of a known pure standard. Key expected vibrational frequencies are detailed in Table 2.

Table 2: Key FT-IR Vibrational Frequencies for N-(4-halophenyl)methanesulfonamides

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3300 - 3200Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (methyl)2980 - 2850Stretching
S=O (asymmetric)1350 - 1310Stretching
S=O (symmetric)1170 - 1150Stretching
C=C (aromatic)1600 - 1450Stretching
S-N950 - 890Stretching
p-substituted benzene850 - 800C-H out-of-plane bending

A significant deviation from the reference spectrum or the presence of unexpected peaks would indicate either the wrong compound or the presence of substantial impurities.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] For (4-Bromophenyl)methanesulfonamide, ¹H NMR will confirm the presence and connectivity of the different types of protons, while ¹³C NMR will do the same for the carbon atoms. The integration of the proton signals provides a quantitative measure of their relative abundance, which can be used to assess purity against a known internal standard.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Assign the signals to the corresponding atoms in the molecule. For ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration are key parameters. For ¹³C NMR, the chemical shift is the primary piece of information.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl Protons~3.0 (singlet, 3H)~40
Aromatic Protons (adjacent to NH)~7.2 (doublet, 2H)~122
Aromatic Protons (adjacent to Br)~7.5 (doublet, 2H)~132
Aromatic Carbon (attached to NH)-~138
Aromatic Carbon (attached to Br)-~117
Aromatic Carbons (CH)-~122, ~132

The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum is a strong indicator of impurities. The nature of these impurities can often be deduced from their chemical shifts and multiplicities. For example, the presence of residual 4-bromoaniline would be indicated by a broad singlet for the -NH₂ protons and distinct aromatic signals.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling.[6] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification. For sulfonamides, reversed-phase HPLC with UV detection is a common and effective technique.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately prepare a solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-programmed gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Data Acquisition and Processing: Inject the sample and record the chromatogram. Integrate the peaks to determine their respective areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler Sample->Injector Load Sample MobilePhase Prepare Mobile Phases A & B Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity & Impurity Profile Integration->Calculation

Caption: High-level workflow for HPLC purity analysis.

A high-purity sample will show a single major peak with minimal other peaks. Any other peaks represent impurities. The retention time of the main peak should be consistent and reproducible. Potential process-related impurities include the starting material (4-bromoaniline) and by-products from over-reaction or side reactions.

Comparison with Halogenated Analogs

While (4-Bromophenyl)methanesulfonamide is a common reagent, its chloro- and iodo-analogs are also used in various synthetic applications. Their differing halogen atoms impart distinct properties that can be advantageous in specific chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions where the reactivity of the carbon-halogen bond is critical. The general order of reactivity is C-I > C-Br > C-Cl.

From an analytical perspective, these compounds will exhibit similar FT-IR and NMR spectra, with subtle but predictable differences. In the ¹H and ¹³C NMR, the electronic effect of the halogen will slightly alter the chemical shifts of the aromatic protons and carbons. In the FT-IR, the C-X stretching frequency will differ, though this is often difficult to resolve in the fingerprint region. Their melting points will also differ due to changes in crystal lattice energy. A well-equipped quality control laboratory should have reference standards for each analog to ensure accurate identification.

Conclusion: A Foundation of Quality

The Certificate of Analysis for a chemical intermediate like (4-Bromophenyl)methanesulfonamide is a critical document that underpins the reliability and reproducibility of research and development activities. As a Senior Application Scientist, I cannot overstate the importance of scrutinizing this document and understanding the data it contains. A comprehensive CoA, backed by robust and verifiable analytical methods, provides the necessary assurance of quality. By understanding the principles and protocols behind the data, researchers can confidently select and utilize high-purity starting materials, laying a solid foundation for scientific innovation. This guide serves as a starting point for developing a critical eye for quality, ensuring that your research is built on a foundation of analytical certainty.

References

  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA; 2016. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]

  • Gowda, B. T., et al. "Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide." Journal of Single Molecule Research (2015).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning; 2014.
  • ECA Academy. GMP Requirements for Certificates of Analysis (CoA). ECA Academy; 2017. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Surana, K., et al. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences 20.5 (2023): 6981.
  • International Pharmaceutical Excipients Council. Certificate of Analysis Guide for Pharmaceutical Excipients. IPEC; 2022. [Link]

  • SG Systems Global. Certificate of Analysis - (CoA). SG Systems Global. [Link]

  • Advent Chembio. Certificate of Analysis (CoA) in Pharma. Advent Chembio Pvt. Ltd. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (4-Bromophenyl)methanesulfonamide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safet...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of (4-Bromophenyl)methanesulfonamide, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond mere compliance, offering a framework for best practices rooted in a deep understanding of chemical causality.

Hazard Profile of (4-Bromophenyl)methanesulfonamide: Understanding the Risks

(4-Bromophenyl)methanesulfonamide (CAS No. 4284-50-8) is a sulfonamide derivative that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

These classifications necessitate a comprehensive approach to personal protective equipment (PPE) and handling procedures to minimize exposure. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion[3][4][5].

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling (4-Bromophenyl)methanesulfonamide.

Scenario Required Personal Protective Equipment Rationale
Weighing and preparing solutions Nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, lab coat, and a properly fitted N95 respirator.Protects against inhalation of fine particles and accidental skin and eye contact.[6][7]
Conducting reactions and transfers Nitrile gloves, chemical splash goggles, a lab coat with tight-fitting cuffs, and work within a certified chemical fume hood.Minimizes inhalation exposure and protects against splashes.[4][8]
Handling spills Chemical-resistant gloves (e.g., thicker nitrile or neoprene), chemical splash goggles, a protective disposable gown, and a respirator.Provides enhanced protection during cleanup of a larger quantity of the compound.[4][9]
Waste disposal Nitrile gloves, safety glasses, and a lab coat.Protects against residual contamination on waste containers.

A Note on Glove Selection: Always use powder-free nitrile gloves to prevent the powder from absorbing and spreading the chemical[10]. Regularly inspect gloves for any signs of degradation or puncture and change them frequently, at a minimum every 30 to 60 minutes, or immediately if contamination is suspected[7][10].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure risks. The following protocol outlines the key stages of handling (4-Bromophenyl)methanesulfonamide.

3.1. Pre-Handling Preparations

  • Designate a Handling Area: All work with (4-Bromophenyl)methanesulfonamide should be conducted in a designated area, such as a chemical fume hood, to control the release of dust or vapors[11].

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review the Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures for the compound[1][2].

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

3.2. Handling the Compound

  • Don Appropriate PPE: Follow the recommendations outlined in the PPE table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Transfers and Reactions: Conduct all transfers and reactions within the fume hood. Use techniques that minimize the generation of dust.

  • Avoid Contact: Take care to avoid contact with skin, eyes, and clothing[4][12]. In case of accidental contact, follow the first-aid measures outlined in the SDS.

3.3. Post-Handling Decontamination

  • Clean Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat and then the inner gloves[10].

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE[4][7].

Workflow for Safe Handling of (4-Bromophenyl)methanesulfonamide

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Designate Fume Hood prep1->prep2 prep3 Assemble PPE & Materials prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer in Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 disp1 Segregate Waste handle3->disp1 post2 Properly Doff PPE post1->post2 post3 Wash Hands post2->post3 finish finish post3->finish End disp2 Label Waste Container disp1->disp2 disp3 Dispose via EH&S disp2->disp3 disp3->finish

Caption: A flowchart illustrating the key stages for the safe handling and disposal of (4-Bromophenyl)methanesulfonamide.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with (4-Bromophenyl)methanesulfonamide, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container[13].

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

4.2. Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-Bromophenyl)methanesulfonamide," and the associated hazards (e.g., "Toxic," "Irritant"). Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

4.3. Final Disposal

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal[4][11].

By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. Retrieved from [Link]

  • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet - Tetrakis(4-bromophenyl)methane. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - Tetrakis(4-bromophenyl)methane. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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